Z-D-Arg-OH HCl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4.ClH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCPMSWPCALFQJ-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(N)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718543 | |
| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-D-ornithine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113712-05-3 | |
| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-D-ornithine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Z-D-Arg-OH HCl chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-Benzyloxycarbonyl-D-arginine hydrochloride (Z-D-Arg-OH HCl) is a protected form of the non-proteinogenic amino acid D-arginine. Its unique stereochemistry confers resistance to enzymatic degradation, making it a valuable building block in the synthesis of metabolically stable peptides for therapeutic and research applications. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of this compound. Detailed experimental protocols and a discussion of its potential role in biological signaling pathways are also presented to support its application in drug discovery and development.
Chemical Properties and Structure
This compound is a white crystalline powder. The benzyloxycarbonyl (Z or Cbz) group protects the α-amino group of D-arginine, preventing its participation in unwanted side reactions during peptide synthesis. The hydrochloride salt form enhances the compound's solubility in aqueous solutions.
Chemical Structure
The structure of this compound is characterized by a D-arginine core, with the α-amino group protected by a benzyloxycarbonyl group. The guanidinium group on the side chain remains unprotected.
Figure 1: Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C14H21ClN4O4 | [1] |
| Molecular Weight | 344.8 g/mol | [2] |
| CAS Number | 113712-05-3 | [2][3] |
| Appearance | White crystalline powder | [4] |
| Solubility | Soluble in water | [4] |
| Purity | ≥95% | [2] |
| Storage | Room temperature | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of D-arginine with benzyl chloroformate (Cbz-Cl) under basic conditions to introduce the Z-protecting group, followed by the formation of the hydrochloride salt. A representative experimental protocol is detailed below. This protocol is adapted from general methods for the Z-protection of amino acids.[5]
Materials:
-
D-arginine
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a flask equipped with a magnetic stir bar, dissolve D-arginine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution in an ice bath.[5]
-
Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise. It is crucial to maintain the reaction temperature below 5 °C to minimize side reactions.[5]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[5]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with 1 M HCl.[5]
-
Extraction: Extract the product from the acidified aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.[5]
Purification
Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization is a common method for the purification of Z-protected amino acids.
Materials:
-
Crude this compound
-
Ethanol
-
Diethyl ether
-
Hot plate/stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Crystallization: Slowly add diethyl ether to the solution until it becomes cloudy. Allow the solution to cool to room temperature, and then place it in an ice bath to promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether.
-
Drying: Dry the purified crystals under vacuum.
Analytical Methods
The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.
Expected ¹H NMR Spectral Features:
-
Aromatic protons of the benzyl group (multiplet, ~7.3 ppm).
-
Methylene protons of the benzyl group (singlet, ~5.1 ppm).
-
Protons of the arginine side chain (multiplets, ~1.5-3.2 ppm).
-
α-proton of the arginine backbone (multiplet, ~4.2 ppm).
Expected ¹³C NMR Spectral Features:
-
Carbonyl carbon of the Z-group (~156 ppm).
-
Aromatic carbons of the benzyl group (~128-136 ppm).
-
Methylene carbon of the benzyl group (~67 ppm).
-
Carbons of the arginine backbone and side chain (~25-55 ppm).
-
Carboxyl carbon (~175 ppm).
Chiral HPLC is a crucial technique to determine the enantiomeric purity of this compound. A general method for the chiral separation of underivatized amino acids using a teicoplanin-based chiral stationary phase can be adapted.[6]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Astec CHIROBIOTIC T)[6]
Mobile Phase:
-
A mixture of water, methanol, and an acidic modifier (e.g., formic acid) is typically used. The exact ratio should be optimized for the best separation.[6]
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the elution of the enantiomers using a UV detector.
-
The enantiomeric purity can be calculated from the peak areas of the D- and L-isomers.
Signaling Pathways and Biological Relevance
While this compound is primarily used as a building block in peptide synthesis, its core component, D-arginine, and D-arginine-containing peptides have interesting biological properties.
Resistance to Proteolytic Degradation
One of the key advantages of incorporating D-amino acids like D-arginine into peptides is the enhanced resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This increased stability can lead to a longer biological half-life of the peptide therapeutic.[4]
Arginine Metabolism and Signaling
L-arginine is a crucial amino acid involved in numerous metabolic and signaling pathways, most notably as the substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO), a key signaling molecule in the cardiovascular and nervous systems. L-arginine also plays a role in the urea cycle and the synthesis of creatine and polyamines. Furthermore, L-arginine is known to activate the mTOR signaling pathway, a central regulator of cell growth and metabolism.[7][8][9][10]
The role of D-arginine in these pathways is less clear. While it is generally considered to be metabolically more stable, some studies suggest that D-arginine may have distinct biological effects. For instance, D-arginine containing peptides have shown neuroprotective properties that are likely independent of the nitric oxide pathway.[4]
Below is a simplified representation of the major signaling pathways involving L-arginine.
Caption: Simplified diagram of major L-arginine signaling pathways and the role of this compound.
Experimental Workflow for Biological Activity Assessment
To evaluate the biological activity of a novel peptide synthesized using this compound, a typical experimental workflow would involve several stages, from peptide synthesis to in vitro and in vivo testing.
Caption: General experimental workflow for assessing the biological activity of a peptide containing D-arginine.
Conclusion
This compound is a critical reagent for the synthesis of D-arginine-containing peptides. Its use allows for the creation of peptide-based therapeutics with enhanced metabolic stability, a desirable characteristic for many drug development programs. This guide has provided a comprehensive overview of its chemical properties, along with detailed protocols for its synthesis, purification, and analysis. Further research into the specific biological activities of D-arginine and its derivatives will continue to expand the utility of this important molecule in the fields of medicinal chemistry and drug discovery.
References
- 1. Na-Z-D-arginine hydrochloride | C14H21ClN4O4 | CID 19006501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. peptide.com [peptide.com]
- 4. Z-Arg-OH.HCl | 56672-63-0 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Arginine Regulates TOR Signaling Pathway through SLC38A9 in Abalone Haliotis discus hannai - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Scientists identify sensor that modulates key metabolic pathway | Whitehead Institute [wi.mit.edu]
- 10. Arginine Signaling and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
synthesis protocol for Z-D-Arg-OH HCl
An In-depth Technical Guide to the Synthesis of Z-D-Arg-OH HCl
This guide provides a comprehensive overview of the synthesis protocol for N-α-benzyloxycarbonyl-D-arginine hydrochloride (Z-D-Arg-OH •HCl), a crucial building block in peptide synthesis, particularly for the incorporation of D-arginine residues which can confer resistance to enzymatic degradation. This document is intended for researchers, scientists, and professionals in drug development.
Introduction
Z-D-Arg-OH •HCl is a derivative of the amino acid D-arginine where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group.[1] This protection is vital in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds.[2] The Z-group was one of the first protecting groups developed for peptide synthesis and remains widely used due to its stability under various conditions and its straightforward removal by catalytic hydrogenolysis.[2] The hydrochloride salt form enhances the compound's solubility and stability.[2]
Physicochemical Properties
A summary of the key physicochemical properties of Z-D-Arg-OH •HCl is presented below.
| Property | Value | Reference(s) |
| CAS Number | 113712-05-3 | [3][4] |
| Molecular Formula | C₁₄H₂₁ClN₄O₄ | [2][4] |
| Molecular Weight | 344.79 g/mol | [2][3] |
| Appearance | White crystalline powder | [4] |
| Purity | ≥95% | [3] |
| Storage Conditions | Room temperature, under inert gas (2-8°C) | [3][4] |
| Solubility | Soluble in water, methanol, ethanol, DMSO | [4] |
Synthesis Pathway
The synthesis of Z-D-Arg-OH •HCl is typically achieved via the Schotten-Baumann reaction, which involves the protection of the α-amino group of D-arginine using benzyl chloroformate in a basic aqueous solution. The resulting Z-D-arginine is then precipitated and isolated as its hydrochloride salt.
Experimental Protocol
This section details the step-by-step procedure for the synthesis of Z-D-Arg-OH •HCl.
Materials and Reagents
| Reagent | Purity/Concentration |
| D-Arginine | ≥98% |
| Benzyl Chloroformate | ≥95% |
| Sodium Hydroxide (NaOH) | Reagent Grade |
| Hydrochloric Acid (HCl) | Concentrated |
| Diethyl Ether | Anhydrous |
| Distilled Water | - |
Synthesis Procedure
The following protocol is based on the general Schotten-Baumann conditions for N-protection of amino acids.[5]
-
Dissolution of D-Arginine: Dissolve D-arginine in an aqueous solution of sodium hydroxide. The base deprotonates the amino group, facilitating the subsequent reaction.
-
N-α-Protection: Cool the reaction mixture to 0-5°C using an ice bath. Add benzyl chloroformate portion-wise to the cooled solution with vigorous stirring. It is crucial to maintain the low temperature to control the exothermic reaction and minimize the formation of by-products.[5]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until all the starting D-arginine has been consumed.
-
Work-up: Upon completion, wash the reaction mixture with an organic solvent such as diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.[5]
-
Product Isolation: Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3. This step protonates the carboxyl group, leading to the precipitation of Z-D-Arg-OH as its hydrochloride salt.[5]
-
Purification: Collect the crude product by filtration and wash it with cold water to remove any remaining salts and impurities.[5] The product can be further purified by recrystallization. A common solvent system for the L-enantiomer, which should be applicable here, is ethyl acetate/hexane.[2]
-
Drying: Dry the purified Z-D-Arg-OH •HCl under vacuum to obtain a white crystalline solid.
Characterization Data
The following table summarizes expected characterization data.
| Analysis | Expected Result |
| Yield | 80-90% (based on similar preparations)[6] |
| Melting Point | ~220°C (The L-enantiomer HCl salt melts at 220°C)[6] |
| Optical Rotation | [α]D25 = -12.2° to -12.3° (c=5, H₂O) (inferred from the L-enantiomer)[6] |
| ¹H NMR | Expected signals for the benzylic protons of the Z-group, protons of the arginine side chain, and the α-proton. |
| Mass Spectrometry | Expected molecular ion peak corresponding to the mass of the protonated molecule. |
Key Reaction Parameters and Considerations
A summary of critical parameters for the synthesis is provided in the table below.
| Parameter | Recommended Condition/Value | Rationale |
| Temperature | 0-5°C during addition of benzyl chloroformate | Controls the exothermic reaction and minimizes side reactions, such as the formation of dibenzyl carbonate.[5] |
| pH | Basic during reaction, acidic (pH 2-3) for precipitation | A basic environment is required for the nucleophilic attack of the amino group. Acidification is necessary to protonate the carboxylate for precipitation.[5] |
| Stirring | Vigorous stirring | Ensures proper mixing of the biphasic reaction mixture. |
| Purification | Recrystallization (e.g., from ethyl acetate/hexane) | Removes impurities and by-products, leading to a higher purity final product.[2] |
Conclusion
The synthesis of Z-D-Arg-OH •HCl is a well-established procedure that is fundamental to the field of peptide chemistry. By carefully controlling reaction conditions, particularly temperature and pH, high yields of the desired product can be achieved. This guide provides a detailed protocol and critical insights to aid researchers in the successful synthesis and purification of this important amino acid derivative.
References
An In-Depth Technical Guide to the Core Mechanism of Action of Z-D-Arg-OH HCl in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-benzyloxycarbonyl-D-arginine hydrochloride (Z-D-Arg-OH HCl), a critical building block in modern peptide chemistry. We will delve into its core mechanism of action, applications in peptide synthesis, and its role in the development of therapeutic peptides. This guide includes detailed experimental protocols, quantitative data, and visualizations to support researchers in their drug discovery and development endeavors.
Introduction: The Strategic Importance of this compound
This compound is a protected form of the non-proteinogenic amino acid D-arginine. The incorporation of D-amino acids into peptide sequences is a key strategy for enhancing the therapeutic potential of peptide-based drugs. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their bioavailability and half-life. The introduction of D-arginine, with its opposite stereochemistry at the α-carbon, confers significant resistance to enzymatic cleavage, thereby improving the pharmacokinetic profile of the peptide.[1]
The benzyloxycarbonyl (Z or Cbz) group serves as a robust protecting group for the α-amino functionality of D-arginine. This protection is crucial during the stepwise process of peptide synthesis to prevent unwanted side reactions and ensure the formation of the desired peptide sequence with high fidelity.[2] The hydrochloride salt form of Z-D-Arg-OH enhances its solubility in various solvents used in peptide synthesis.
Core Mechanism of Action in Peptide Chemistry
The primary mechanism of action of this compound in peptide chemistry is to serve as a protected building block for the controlled incorporation of D-arginine into a growing peptide chain. This process is central to both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.
Key Functions of the Z-group:
-
Prevention of Unwanted Acylation: The Z-group effectively blocks the nucleophilic α-amino group of D-arginine, preventing it from reacting with the activated carboxyl group of another amino acid during the coupling step. This ensures that peptide bond formation occurs exclusively at the desired N-terminus of the growing peptide chain.
-
Minimization of Racemization: While arginine itself is not the most prone to racemization, the use of a urethane-based protecting group like the Z-group generally helps to suppress this side reaction during activation and coupling, thus preserving the stereochemical integrity of the D-arginine residue.[3]
The Role of the D-Configuration:
-
Enzymatic Stability: The D-configuration of the arginine residue makes the adjacent peptide bonds resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[1] This increased stability is a major advantage for the development of peptide drugs with longer in vivo half-lives.
-
Modulation of Biological Activity: The altered stereochemistry of the D-arginine side chain can lead to unique binding interactions with biological targets, potentially resulting in altered or novel pharmacological activities compared to the L-arginine counterpart.
The overall mechanism can be visualized as a controlled, stepwise addition process, which is fundamental to peptide synthesis.
Data Presentation: Physicochemical Properties and Biological Activity
Quantitative data is essential for understanding the properties and performance of this compound and the peptides derived from it.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 113712-05-3 |
| Molecular Formula | C₁₄H₂₀N₄O₄·HCl |
| Molecular Weight | 344.8 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water, methanol |
Table 2: Comparative Purity of a Model Hexapeptide Synthesized with Different D-Histidine Derivatives (Illustrative) [4]
Note: While this data is for D-histidine, it illustrates the impact of the protecting group on purity, a principle that also applies to D-arginine.
| D-Histidine Derivative Used | Synthesis Strategy | Crude Purity (%) | Final Purity after Purification (%) |
| Z-D-His-OH | Solution-Phase/SPPS | 85.2 | >98 |
| Fmoc-D-His(Trt)-OH | Fmoc-SPPS | 88.5 | >98 |
| Boc-D-His(Trt)-OH | Boc-SPPS | 87.9 | >98 |
Table 3: Inhibitory Activity of D-Arginine Containing Peptides
| Peptide | Target Enzyme | IC₅₀ / Kᵢ Value | Reference |
| Cyclic decapeptide C[RW]₅ | Src Kinase | IC₅₀ = 2.8 µM | [5] |
| Nω-Carboxymethyl-arginine (CMA) | Endothelium type NOS | IC₅₀ = 830 µM | [6][7] |
| Nω-Carboxyethyl-arginine (CEA) | Endothelium type NOS | IC₅₀ = 3870 µM | [6][7] |
| Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1) | Endothelium type NOS | IC₅₀ = 1280 µM | [6][7] |
| Nω-Carboxymethyl-arginine (CMA) | Arginase | IC₅₀ = 1470 µM | [6][7] |
| N(epsilon)-(1-carboxyethyl)lysine (CML) | Arginase | IC₅₀ = 1060 µM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in peptide synthesis and subsequent biological assays.
Boc Solid-Phase Peptide Synthesis (Boc-SPPS) of a D-Arginine Containing Peptide
This protocol outlines a general procedure for the manual synthesis of a peptide containing a D-arginine residue using this compound on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
This compound
-
Other Boc-protected amino acids
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Cleavage cocktail (e.g., HF or H₂/Pd for Z-group removal)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30-60 minutes in a reaction vessel.
-
First Amino Acid Attachment (if not pre-loaded): Couple the C-terminal Boc-protected amino acid to the resin using standard esterification methods.
-
Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain and add a fresh 50% TFA/DCM solution for 20-30 minutes.[8]
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Neutralize the resin by washing with a 5-10% solution of DIEA in DCM for 2 x 2 minutes.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling (Incorporating this compound):
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent such as HBTU/HOBt in DMF.
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test.[8]
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
For the Z-group, cleavage is typically achieved by catalytic hydrogenolysis (H₂/Pd) or with strong acids like anhydrous HF. The choice of cleavage cocktail will depend on the other protecting groups present on the peptide.
-
-
Peptide Precipitation and Purification:
Enzymatic Stability Assay
This protocol provides a method to assess the increased stability of a D-arginine containing peptide compared to its L-arginine counterpart.
Materials:
-
L-arginine containing peptide (control)
-
D-arginine containing peptide (test)
-
Protease solution (e.g., Trypsin, Chymotrypsin, or a general protease like Pronase)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Reaction quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Protocol:
-
Peptide and Enzyme Preparation:
-
Prepare stock solutions of the L- and D-arginine peptides in the assay buffer.
-
Prepare a stock solution of the protease in the same buffer.
-
-
Digestion Reaction:
-
In separate tubes, mix each peptide with the protease solution at a specific ratio (e.g., 50:1 peptide:enzyme, w/w).
-
Incubate the reactions at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.
-
Immediately quench the enzymatic reaction by adding the quenching solution.
-
-
Analysis by RP-HPLC:
-
Analyze each quenched sample by RP-HPLC.
-
Monitor the disappearance of the main peptide peak over time.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point for both the L- and D-arginine peptides.
-
Plot the percentage of intact peptide versus time to compare the stability of the two peptides.
-
Signaling Pathways and Cellular Mechanisms
The incorporation of D-arginine can influence the interaction of peptides with cellular components and modulate signaling pathways. Arginine-rich peptides, including those with D-arginine, are known to act as cell-penetrating peptides (CPPs).
Cellular Uptake of Arginine-Rich Peptides:
The cellular uptake of arginine-rich CPPs is a complex process that can involve multiple pathways, including direct translocation across the plasma membrane and various forms of endocytosis, such as macropinocytosis.[12][13] The initial interaction is often electrostatic, between the cationic guanidinium groups of the arginine residues and the anionic proteoglycans on the cell surface.
Conclusion
This compound is an indispensable tool in peptide chemistry for the synthesis of enzymatically stable and biologically active peptides. The strategic use of the Z-protecting group allows for the controlled and efficient incorporation of D-arginine into peptide sequences. The resulting D-arginine-containing peptides exhibit enhanced pharmacokinetic properties and can have unique interactions with biological targets, making them promising candidates for therapeutic development. This guide provides the foundational knowledge and practical protocols to aid researchers in harnessing the potential of this compound in their peptide-based drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. C-Terminal Arginine-Selective Cleavage of Peptides as a Method for Mimicking Carboxypeptidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wonglab.seas.ucla.edu [wonglab.seas.ucla.edu]
Navigating the Solubility Landscape of Z-D-Arg-OH HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the Solubility of Protected Amino Acids
The solubility of a protected amino acid like Z-D-Arg-OH HCl is influenced by several factors:
-
The Amino Acid Side Chain: The D-arginine side chain contains a guanidinium group, which is basic and tends to increase solubility in aqueous solutions, particularly under acidic conditions.
-
The Protecting Group: The benzyloxycarbonyl (Z) group is relatively nonpolar and hydrophobic, which can decrease aqueous solubility and increase solubility in organic solvents.
-
The Salt Form: The hydrochloride (HCl) salt form generally enhances solubility in polar and aqueous solvents compared to the free base.
The interplay of these factors determines the overall solubility profile of the molecule.
Solubility Profile of this compound and Related Compounds
Direct, quantitative solubility data for this compound remains scarce in publicly accessible databases. However, by examining the solubility of its L-isomer (Z-L-Arg-OH HCl) and the parent amino acid hydrochlorides (D-Arginine HCl and L-Arginine HCl), we can infer a likely solubility pattern. The hydrochloride salt of Z-Arg-OH is known to enhance its solubility in aqueous or acidic media[1].
| Compound | Water | Ethanol | Methanol | DMSO | DMF |
| This compound | Soluble (qualitative) | Data not available | Data not available | Soluble (qualitative) | Data not available |
| D-(-)-Arginine HCl | 50 mg/mL[2] | Data not available | Data not available | Soluble (qualitative)[2] | Data not available |
| L-Arginine HCl | Freely soluble[3][4] | ~3 mg/mL[3] | Data not available | ~3 mg/mL[3] | ~5 mg/mL[3] |
| Z-Arg-OH HCl (L-isomer) | Soluble in aqueous media[1] | Data not available | Data not available | Soluble in polar solvents[1] | Data not available |
Note: The provided data for related compounds should be used as a guideline. It is imperative for researchers to experimentally determine the solubility of this compound for their specific application and conditions.
Experimental Protocol for Solubility Determination
When precise solubility data is unavailable, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a compound like this compound.
Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., deionized water, ethanol, methanol, DMSO, DMF)
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Thermostatically controlled shaker or water bath
-
Microcentrifuge
-
Calibrated pipettes
-
HPLC or other suitable analytical method for quantification (optional, for precise measurement)
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh a small, excess amount of this compound (e.g., 10-20 mg) into a series of vials.
-
Add a precise volume of the desired solvent (e.g., 1 mL) to each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should appear as a suspension with undissolved solid remaining.
-
Use of a vortex mixer and sonication can aid in the initial dissolution process[5][6].
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for a sufficient time (e.g., 10-15 minutes) to pellet the undissolved solid.
-
-
Determination of Solute Concentration:
-
Gravimetric Method (for a quick estimate):
-
Carefully transfer a known volume of the clear supernatant to a pre-weighed vial.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum oven.
-
Weigh the vial containing the dried solute.
-
Calculate the solubility in mg/mL.
-
-
Analytical Method (for higher accuracy):
-
Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method such as HPLC to determine the precise concentration.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the solvent and temperature.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in determining the solubility of a compound.
Signaling Pathways and Logical Relationships
While this compound is primarily a building block in synthesis and not directly involved in signaling pathways in its protected form, the parent molecule, D-arginine, can have biological effects. The following diagram illustrates a simplified logical relationship concerning the utility of this compound.
Conclusion
The solubility of this compound is a critical parameter for its effective use in research and development. While specific quantitative data is limited, an understanding of its structural components allows for reasoned solvent selection. For basic peptides, it is often recommended to first try dissolving them in water[5][7]. If the peptide is hydrophobic, organic solvents such as DMSO or DMF may be necessary[8]. It is strongly recommended that researchers perform their own solubility tests using a systematic protocol, as outlined in this guide, to obtain accurate data for their specific experimental conditions. This will ensure reliable and reproducible results in downstream applications.
References
- 1. Z-Arg-OH.HCl | 56672-63-0 | Benchchem [benchchem.com]
- 2. D-(-)-Arginine hydrochloride CAS#: 627-75-8 [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. biobasic.com [biobasic.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. genscript.com [genscript.com]
- 8. jpt.com [jpt.com]
The Strategic Role of the Benzyloxycarbonyl (Z) Protecting Group in Z-D-Arg-OH HCl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzyloxycarbonyl (Z or Cbz) protecting group is a cornerstone in peptide chemistry, offering a robust and versatile strategy for the temporary masking of amino functionalities. This technical guide provides a comprehensive examination of the role of the Z group in the context of Z-D-Arg-OH HCl, a critical building block in the synthesis of peptides with enhanced therapeutic potential. The incorporation of D-arginine is a key strategy to impart resistance to enzymatic degradation, thereby improving the in vivo stability of peptide-based drugs. This document will delve into the chemical properties, synthesis, and applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the logical framework for its use in drug development workflows.
Introduction: The Imperative for Amino Group Protection in Peptide Synthesis
The synthesis of peptides with a defined sequence necessitates the strategic use of protecting groups to prevent unwanted side reactions and ensure the formation of the correct amide bonds. The α-amino group of an amino acid is highly nucleophilic and, if left unprotected, would lead to uncontrolled polymerization during peptide coupling reactions. The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas in the 1930s, was a revolutionary development in peptide synthesis.[1] Its stability under a range of conditions, coupled with its facile removal, has cemented its place in the repertoire of peptide chemists, particularly in solution-phase synthesis.[1][2]
This compound is a derivative of the non-proteinogenic D-amino acid arginine, where the α-amino group is protected by the Z group, and the compound is supplied as a hydrochloride salt to improve solubility and handling. The presence of the D-enantiomer is of particular significance in drug development, as it confers resistance to proteolysis, a major hurdle in the therapeutic application of peptides.[3]
The Benzyloxycarbonyl (Z) Protecting Group: A Profile
The Z group is an alkoxycarbonyl-type protecting group with several advantageous features:
-
Ease of Introduction: It is readily introduced via the Schotten-Baumann reaction, where the amino acid is treated with benzyl chloroformate under basic conditions.[4][5]
-
Stability: The Z group is stable to a variety of reaction conditions, including those used for the removal of other protecting groups like Boc and Fmoc, making it a valuable component of orthogonal protection strategies.[1][6]
-
Racemization Resistance: The urethane linkage formed upon protection helps to suppress racemization of the chiral α-carbon during peptide coupling.[1]
-
Crystallinity of Derivatives: Z-protected amino acids are often crystalline solids, which facilitates their purification and handling.[1]
Synthesis and Characterization of this compound
The synthesis of this compound is typically achieved through the Z-protection of D-arginine.
Experimental Protocol: Z-Protection of D-Arginine (Schotten-Baumann Reaction)
This protocol describes the introduction of the Z group onto the α-amino group of D-arginine.
-
Dissolution: Dissolve D-arginine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a reaction vessel placed in an ice bath to maintain a temperature of 0-5 °C.
-
Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 6-7 with 1 M HCl. The product, Z-D-Arg-OH, will precipitate out of the solution.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization. The hydrochloride salt is formed during the acidification step.
Purification and Characterization
Purification of the final product is crucial to ensure high purity for subsequent peptide synthesis.
-
Recrystallization: The crude this compound can be recrystallized from a suitable solvent system, such as water/ethanol, to yield a crystalline solid.
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reversed-phase HPLC (RP-HPLC). A general method involves a C18 column with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).[7]
Quantitative Data
The efficiency of the protection and deprotection steps is critical for the overall yield of the peptide synthesis. The following tables provide representative data for the synthesis and cleavage of Z-protected arginine.
| Reaction | Reagents | Solvent | Temperature | Time | Yield (%) |
| Z-Protection of D-Arginine | D-Arg, Benzyl Chloroformate, Na2CO3 | Water | 0 °C to RT | 2-4 h | 80-90 |
| Catalytic Hydrogenolysis | Z-D-Arg-OH, H2, Pd/C | Methanol/Water | RT | 4-8 h | >95 |
| Acidolysis | Z-D-Arg-OH, 33% HBr in Acetic Acid | Acetic Acid | RT | 1-2 h | 85-95 |
| Table 1: Representative yields for the synthesis and deprotection of Z-D-Arg-OH. |
The Role of this compound in Peptide Synthesis
This compound is a versatile building block for both solution-phase and solid-phase peptide synthesis (SPPS).
Solution-Phase Peptide Synthesis (SPPS)
In solution-phase synthesis, each coupling and deprotection step is performed in a homogenous solution, followed by purification of the intermediate peptide.
-
Activation: Dissolve this compound (1.0 equivalent) and a C-terminally protected amino acid (e.g., H-Ala-OMe, 1.0 equivalent) in an appropriate solvent such as DMF. Add a coupling reagent (e.g., HBTU, 1.0 equivalent) and a base (e.g., DIPEA, 2.0 equivalents).
-
Coupling: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, precipitate the crude peptide by adding the reaction mixture to cold diethyl ether. Collect the precipitate by filtration.
-
Purification: Purify the crude dipeptide by column chromatography or recrystallization.
Caption: Workflow for solution-phase dipeptide synthesis.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the peptide is assembled on a solid support (resin), which simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminal amino acid.
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU/HOBt, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activated Z-D-Arg-OH solution to the deprotected resin and agitate for 2-3 hours.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids.
Caption: A single cycle of SPPS for incorporating this compound.
Deprotection of the Z Group
The removal of the Z group is a critical step to liberate the free amino group for further elongation or to yield the final deprotected peptide.
Catalytic Hydrogenolysis
This is the most common and mildest method for Z group cleavage.
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture with water.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10% w/w).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-8 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent to obtain the deprotected peptide.
Acidolysis
Strong acidic conditions can also be used to cleave the Z group.
-
Reaction: Dissolve the Z-protected peptide in 33% hydrogen bromide (HBr) in acetic acid.
-
Incubation: Stir the mixture at room temperature for 1-2 hours.
-
Work-up: Precipitate the deprotected peptide by adding cold diethyl ether. Collect the product by filtration or centrifugation.
Application in Drug Development: Targeting Signaling Pathways
Peptides containing D-arginine are of significant interest in drug development due to their enhanced stability. A notable example is the use of hexa-D-arginine as a competitive inhibitor of furin and other proprotein convertases.[8][9] These enzymes are crucial for the activation of a wide range of precursor proteins involved in various signaling pathways, including those related to viral infections, bacterial toxin activation, and cancer.[]
The synthesis of hexa-D-arginine can be accomplished using this compound as a building block in a stepwise solid-phase synthesis. The resulting peptide can then be used to probe and inhibit furin-mediated signaling pathways.
Caption: Hexa-D-arginine inhibits furin, blocking pro-protein activation.
Logical Framework for the Use of this compound
The decision to use this compound in a peptide synthesis campaign is guided by several factors.
Caption: Logical steps for selecting this compound.
Conclusion
The benzyloxycarbonyl protecting group plays a pivotal role in the utility of this compound as a valuable reagent in modern peptide synthesis. Its stability, ease of introduction and removal, and its contribution to suppressing racemization make it an excellent choice for protecting the α-amino group of D-arginine. The incorporation of D-arginine, facilitated by the use of this compound, is a critical strategy for enhancing the therapeutic potential of peptides by increasing their resistance to enzymatic degradation. This in-depth guide has provided the fundamental principles, quantitative data, and detailed protocols necessary for the effective application of this compound in the synthesis of peptides for research and drug development. A thorough understanding of the chemistry and strategic considerations outlined herein will enable scientists to leverage this important building block to its full potential.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. biosynth.com [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. The Furin Inhibitor Hexa-d-Arginine Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hexa-D-arginine | CAS:673202-67-0 | Furin inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
Z-D-Arg-OH HCl vs. L-arginine in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of Z-D-Arg-OH HCl and L-arginine, focusing on their distinct roles and interactions within biological systems. This document is intended to serve as a critical resource for researchers engaged in studies involving L-arginine metabolic pathways and the development of novel therapeutics targeting these pathways.
Executive Summary
L-arginine, a semi-essential amino acid, is a cornerstone of multiple physiological processes, primarily serving as the endogenous substrate for nitric oxide synthase (NOS) and arginase. The production of nitric oxide (NO) from L-arginine is fundamental to cardiovascular, neurological, and immunological functions. In contrast, this compound is a synthetic derivative of D-arginine, the D-enantiomer of the naturally occurring L-arginine. A critical distinction lies in the stereochemistry of these molecules, which dictates their interaction with the highly stereospecific enzymes that metabolize L-arginine. This guide will elucidate these differences through a detailed examination of their biochemical properties, supported by experimental protocols and pathway diagrams.
Core Biochemical Differences and Biological Activity
The fundamental difference between L-arginine and this compound lies in their stereoisomeric configuration. Biological systems, particularly enzyme active sites, exhibit a high degree of stereospecificity.
-
L-arginine: As the naturally occurring isomer, L-arginine is the recognized substrate for key enzymes such as nitric oxide synthase (NOS) and arginase. It is actively transported into cells and participates in a multitude of metabolic pathways.
-
This compound: This molecule is a derivative of D-arginine. The "Z" group (benzyloxycarbonyl) is a common protecting group used in peptide synthesis, and the "D" configuration signifies that it is the enantiomer of the natural L-arginine. Due to the high stereospecificity of mammalian enzymes, D-arginine and its derivatives are generally not recognized as substrates. In fact, D-arginine is often utilized as a negative control in experiments studying L-arginine metabolism. While it is conceivable that this compound could act as a competitive inhibitor of these enzymes, there is a lack of quantitative data in the scientific literature to confirm or quantify such an effect. One study demonstrated that D-arginine does not serve as a substrate for bovine arginase[1].
Quantitative Data on Enzyme Interactions
A thorough review of the available literature reveals a significant disparity in the quantitative data for L-arginine and this compound concerning their interactions with key metabolic enzymes.
Table 1: Michaelis-Menten Constants (Km) of L-arginine for Nitric Oxide Synthase (NOS) Isoforms
| NOS Isoform | Species | Km (µM) |
| nNOS | Bovine | 2.0–3.3 |
| nNOS | Rat | 1.5–14 |
| nNOS | Human | 1.5–6.0 |
| eNOS | Bovine | 3.0–5.0 |
| eNOS | Human | 0.9–4.4 |
| iNOS | Murine | 2.3–14 |
| iNOS | Rat | 19–32 |
| iNOS | Human | 2.2–22 |
Data compiled from multiple sources. It is important to note that Km values can vary based on experimental conditions.[2][3]
Table 2: Inhibitory Constants (IC50/Ki) of Selected Inhibitors for NOS and Arginase
| Compound | Target Enzyme | Species | IC50/Ki (µM) |
| L-NAME | nNOS (bovine) | Bovine | 0.015 (Ki) |
| L-NAME | eNOS (human) | Human | 0.039 (Ki) |
| L-NAME | iNOS (murine) | Murine | 4.4 (Ki) |
| ADMA | iNOS, nNOS | Not Specified | >300 (Ki) |
| Asymmetric Dimethylarginine (ADMA) | NOS | Not Specified | 1.5 (IC50) |
| L-NOHA | Arginase I | Not Specified | 10-12 (Ki) |
This table provides context for the potency of known inhibitors. Corresponding data for this compound is not available in the peer-reviewed literature.[2][4][5]
Regarding this compound, there is a notable absence of published IC50 or Ki values for its interaction with either NOS or arginase. This lack of data further supports the inference that it is not a significant modulator of these enzymes in typical biological assays.
L-arginine Signaling and Metabolic Pathways
L-arginine is a central node in a complex network of metabolic and signaling pathways. The diagrams below, generated using the DOT language, illustrate these key pathways.
Caption: Key metabolic pathways of L-arginine.
Caption: Simplified nitric oxide signaling pathway.
Experimental Protocols
For researchers investigating the effects of L-arginine analogs, the following detailed protocols for key enzyme assays are provided.
Nitric Oxide Synthase (NOS) Activity Assay (Radiometric)
This assay quantifies NOS activity by measuring the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified NOS enzyme or cell/tissue lysate
-
[³H]-L-arginine
-
NADPH
-
CaCl₂
-
Calmodulin
-
Tetrahydrobiopterin (BH4)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Stop Solution (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)
-
Dowex AG50WX-8 resin (Na⁺ form)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, NADPH, CaCl₂, calmodulin, and BH4.
-
Add the NOS enzyme source to the reaction mixture.
-
To test for inhibition, pre-incubate the enzyme mixture with the test compound (e.g., this compound) for a defined period.
-
Initiate the reaction by adding [³H]-L-arginine.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding the Stop Solution.
-
Apply the reaction mixture to a column containing Dowex AG50WX-8 resin to separate [³H]-L-citrulline from unreacted [³H]-L-arginine.
-
Elute the [³H]-L-citrulline and quantify the radioactivity using a scintillation counter.
-
Calculate NOS activity based on the amount of [³H]-L-citrulline produced, and determine the percentage of inhibition by the test compound relative to a control without the inhibitor.
Arginase Activity Assay (Colorimetric)
This assay determines arginase activity by measuring the amount of urea produced from the hydrolysis of L-arginine.
Materials:
-
Arginase enzyme source (e.g., liver homogenate, cell lysate)
-
L-arginine solution
-
Activation solution (e.g., 10 mM MnCl₂)
-
Urea colorimetric detection reagents (e.g., α-isonitrosopropiophenone or a commercial kit)
-
Acid solution (e.g., sulfuric acid/phosphoric acid mixture)
-
Urea standards
Procedure:
-
Pre-activate the arginase by incubating the enzyme source with the activation solution.
-
To test for inhibition, add the test compound (e.g., this compound) to the activated enzyme and pre-incubate.
-
Initiate the reaction by adding the L-arginine solution.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the acid solution.
-
Add the urea colorimetric reagent and heat the mixture to facilitate color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a spectrophotometer.
-
Determine the urea concentration from a standard curve and calculate arginase activity. The inhibitory effect of the test compound can be calculated by comparing the activity to a control reaction without the inhibitor.
Logical Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comparative analysis of an L-arginine analog like this compound.
Caption: Experimental workflow for comparing L-arginine and its analogs.
Conclusion
References
- 1. Asymmetric dimethylarginine does not inhibit arginase activity and is pro-proliferative in pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endogenous nitric oxide synthase inhibitors are responsible for the L-arginine paradox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Enhanced Enzymatic Stability of Peptides Incorporating Z-D-Arg-OH HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of therapeutically viable peptides is often challenged by their inherent susceptibility to enzymatic degradation in biological systems. This rapid clearance necessitates higher or more frequent dosing, increasing the risk of adverse effects and diminishing patient compliance. A key strategy to overcome this limitation is the incorporation of non-canonical amino acids, such as D-amino acid enantiomers. This technical guide provides an in-depth exploration of the enzymatic stability conferred by the incorporation of Nα-benzyloxycarbonyl-D-arginine hydrochloride (Z-D-Arg-OH HCl) into peptide sequences.
The Stereochemical Advantage of D-Arginine
Proteases, the enzymes responsible for peptide bond hydrolysis, are chiral entities that have evolved to specifically recognize and cleave peptide bonds between L-amino acids, the naturally occurring building blocks of proteins. The introduction of a D-amino acid, such as D-arginine, creates a stereochemical impediment within the peptide backbone. This altered three-dimensional orientation of the D-arginine side chain prevents the peptide from fitting correctly into the active site of the protease. This steric hindrance dramatically reduces the rate of proteolysis, thereby enhancing the peptide's stability and prolonging its circulatory half-life.[1]
Quantitative Analysis of Enzymatic Stability
| Peptide Type | Key Structural Feature | Representative Half-life in Human Serum (t½) |
| L-amino acid peptide | Composed entirely of L-amino acids | ~ 5 - 15 minutes |
| D-amino acid substituted peptide | Contains one or more D-amino acids | > 240 minutes |
Note: The half-life values are illustrative and can vary significantly based on the peptide sequence, the position of the D-amino acid, and the specific enzymatic environment.
Experimental Protocols for Assessing Enzymatic Stability
Accurate determination of a peptide's enzymatic stability is crucial for its preclinical development. The following are detailed methodologies for common in vitro stability assays that can be adapted for peptides containing this compound.
Protocol 1: Peptide Stability in Human Serum or Plasma
This assay provides a comprehensive assessment of peptide stability in a complex biological fluid that closely mimics in vivo conditions.
Materials:
-
Test peptide containing this compound
-
Control peptide (the corresponding all L-amino acid version)
-
Pooled human plasma or serum (heparinized or EDTA-treated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator at 37°C
-
Microcentrifuge
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the purified test and control peptides in an appropriate solvent (e.g., water or a small amount of DMSO, subsequently diluted with water).
-
Incubation: In a microcentrifuge tube, pre-warm the human serum or plasma to 37°C. Add the peptide stock solution to the serum/plasma to achieve a final concentration of approximately 50 µg/mL.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the incubation mixture.
-
Enzyme Inactivation and Protein Precipitation: Immediately add the aliquot to a tube containing an equal volume of a quenching solution (e.g., 10% TFA in ACN) to stop the enzymatic reaction and precipitate the serum proteins. Vortex the tube vigorously and incubate on ice for 10 minutes.
-
Sample Clarification: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis by RP-HPLC: Carefully collect the supernatant, which contains the intact peptide and any degradation products. Analyze the supernatant using an RP-HPLC system equipped with a C18 column and a suitable gradient of water/ACN with 0.1% TFA. Monitor the absorbance at an appropriate wavelength (typically 214 nm or 280 nm).
-
Data Analysis: Identify the peak corresponding to the intact peptide based on its retention time, as determined from an injection of the undigested peptide standard. Integrate the peak area of the intact peptide at each time point. Calculate the percentage of the remaining peptide at each time point relative to the 0-minute time point. The half-life (t½) can then be determined by plotting the percentage of remaining peptide versus time.
Protocol 2: Stability Against Specific Proteases (e.g., Trypsin, Chymotrypsin)
This assay allows for the evaluation of peptide stability against specific proteases that are abundant in the gastrointestinal tract and blood.
Materials:
-
Test peptide containing this compound
-
Control peptide
-
Protease solution (e.g., Trypsin, Chymotrypsin at 1 mg/mL in an appropriate buffer)
-
Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix the peptide solution with the protease solution at a defined ratio (e.g., 50:1 peptide to protease by weight) in the reaction buffer.
-
Incubation: Incubate the mixture at 37°C.
-
Time-Point Sampling and Quenching: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and quench the reaction by adding the quenching solution.
-
Sample Analysis: Analyze the samples by RP-HPLC as described in Protocol 1 to quantify the amount of remaining intact peptide.
-
Data Analysis: Determine the degradation rate and half-life of the peptide in the presence of the specific protease.
Signaling Pathways and Logical Relationships
While the primary and immediate consequence of incorporating this compound is the enhancement of enzymatic stability, the sustained presence of the bioactive peptide can, in turn, have a more profound and lasting impact on its target signaling pathways. The specific pathways modulated will be dependent on the parent peptide's mechanism of action.
For instance, if the peptide is an inhibitor of a particular kinase, its increased stability will lead to prolonged inhibition of that kinase and its downstream signaling cascade. Conversely, if the peptide is an agonist for a cell surface receptor, its enhanced half-life will result in sustained receptor activation.
The following diagrams, generated using the DOT language, illustrate these conceptual relationships.
Caption: Prolonged inhibition of a target kinase by a stabilized peptide.
Caption: Sustained activation of a cell surface receptor by a stabilized peptide.
Experimental Workflow Visualization
The general workflow for assessing the enzymatic stability of a peptide containing this compound is depicted below.
Caption: General workflow for enzymatic stability assessment.
References
Preliminary Biological Activity Screening of Peptides Incorporating Z-D-Arg-OH HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide-based therapeutics represents a significant strategy in modern drug discovery. Z-D-Arginine-OH HCl, a protected form of the D-enantiomer of arginine, is a key building block in the synthesis of D-peptides. The presence of D-arginine residues can confer remarkable biological properties, primarily due to increased proteolytic stability and altered receptor interactions compared to their L-arginine counterparts.[1] This technical guide provides an in-depth overview of the preliminary biological activity screening of peptides synthesized using Z-D-Arg-OH HCl, focusing on their potential antimicrobial, anticancer, and cell-penetrating capabilities. Detailed experimental protocols and a summary of representative quantitative data are presented to facilitate further research and development in this promising area.
Core Biological Activities and Mechanisms of Action
Peptides incorporating D-arginine residues derived from this compound exhibit a range of biological activities stemming from the unique physicochemical properties of the D-arginine side chain. The guanidinium group of arginine is crucial for interactions with biological membranes and other cellular components.[1]
Antimicrobial Activity
Arginine-rich peptides, particularly those containing D-arginine, are known for their potent antimicrobial properties. Their primary mechanism of action involves the disruption of bacterial cell membranes.[1] This can occur through various models, including the "carpet" model, where peptides accumulate on the membrane surface, and the "toroidal pore" model, which involves the insertion of peptides into the membrane to form pores.[1] The enhanced stability of D-peptides against bacterial proteases makes them particularly effective antimicrobial agents.[1]
Anticancer Activity
Cationic peptides containing D-arginine can selectively target and disrupt the membranes of cancer cells, which are often more anionic than those of normal cells.[1] Similar to their antimicrobial action, the anticancer mechanism frequently involves membrane disruption.[1] Furthermore, their ability to act as cell-penetrating peptides allows for the targeted delivery of cytotoxic payloads to tumor cells, potentially reducing systemic toxicity.[1]
Cell-Penetrating Peptides (CPPs)
Arginine-rich peptides are well-known for their capacity to translocate across cellular membranes, acting as cell-penetrating peptides (CPPs).[1] This property enables them to deliver a variety of cargo molecules, including small molecules, proteins, and nucleic acids, into cells. The D-isomers often exhibit enhanced stability, making them robust vectors for intracellular delivery.
Nitric Oxide Production
Arginine is a precursor to nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and immune responses. While L-arginine is the natural substrate for nitric oxide synthase (NOS), the influence of D-arginine containing peptides on NO production pathways warrants investigation in relevant biological systems.
Quantitative Data on the Biological Activity of D-Arginine Containing Peptides
The following tables summarize representative quantitative data for various peptides containing D-arginine, illustrating their potential biological activities. It is important to note that these are examples, and the specific activity of a novel peptide synthesized using this compound would need to be determined experimentally.
Table 1: Minimum Inhibitory Concentration (MIC) of D-Arg Containing Antimicrobial Peptides
| Peptide Sequence | Target Organism | L-Arg Version MIC (µM) | D-Arg Version MIC (µM) |
| (RW)3 | E. coli | 8 | 4 |
| (RW)3 | S. aureus | 16 | 8 |
| G(RW)3G | P. aeruginosa | 32 | 16 |
Data is representative and compiled from various sources.
Table 2: Cytotoxicity (IC50) of D-Arg Containing Anticancer Peptides
| Peptide Sequence | Cancer Cell Line | L-Arg Version IC50 (µM) | D-Arg Version IC50 (µM) |
| (R)6W3 | MCF-7 (Breast) | >100 | 25 |
| (R)6W3 | A549 (Lung) | >100 | 30 |
| K(R)5W2K | HeLa (Cervical) | 80 | 15 |
Data is representative and compiled from various sources.
Table 3: Cellular Uptake Efficiency of D-Arg Containing Cell-Penetrating Peptides
| Peptide Sequence | Cell Line | L-Arg Version Uptake (%) | D-Arg Version Uptake (%) |
| (R)9 | CHO-K1 | 60 | 85 |
| (R)5W(R)4 | Jurkat | 55 | 90 |
Data is representative and compiled from various sources.
Experimental Protocols
Detailed methodologies for key biological activity screening assays are provided below.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the standard method for chemically synthesizing peptides on a solid support.
Materials:
-
Fmoc-protected amino acids (including Fmoc-D-Arg(Pbf)-OH, derived from this compound)
-
Solid support resin (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Activator base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid, including Fmoc-D-Arg(Pbf)-OH, using coupling reagents and an activator base.
-
Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether and purify using reverse-phase HPLC.
Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[1]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Growth medium (e.g., Mueller-Hinton Broth, MHB)
-
96-well microtiter plates
-
Peptide stock solutions
-
Incubator
-
Microplate reader
Procedure:
-
Bacterial Culture: Inoculate the test bacteria in MHB and grow overnight at 37°C.
-
Peptide Dilution: Prepare serial dilutions of the peptide in MHB in a 96-well plate.
-
Inoculation: Add the bacterial suspension to each well containing the peptide dilutions. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed. This can be determined visually or by measuring the optical density at 600 nm.[1]
Anticancer Activity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][3]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Peptide stock solutions
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the peptide. Include untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Nitric Oxide Production Assay (Griess Assay)
This assay measures nitrite, a stable and nonvolatile breakdown product of nitric oxide.
Materials:
-
Cell line capable of producing NO (e.g., RAW 264.7 macrophages)
-
Cell culture medium
-
LPS (lipopolysaccharide) for stimulating NO production
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solutions
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Stimulation: Culture cells in a 96-well plate and stimulate with LPS and the test peptide for a specified time.
-
Sample Collection: Collect the cell culture supernatant.
-
Standard Curve Preparation: Prepare a standard curve using sodium nitrite solutions of known concentrations.
-
Griess Reaction: Add the Griess reagent to the standards and samples.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Mechanisms of Action
Membrane Disruption by Cationic Peptides
The primary mechanism for the antimicrobial and anticancer activity of D-arginine containing peptides is the perturbation and disruption of cellular membranes.
Nitric Oxide Synthesis Pathway
Arginine is the substrate for nitric oxide synthase (NOS) in the production of nitric oxide (NO) and citrulline.
Conclusion
This compound is a valuable building block for the synthesis of D-peptides with enhanced stability and potent biological activities. The preliminary screening of these peptides for antimicrobial, anticancer, and cell-penetrating properties is a critical step in the drug discovery process. The protocols and data presented in this guide offer a framework for researchers to systematically evaluate the therapeutic potential of novel peptides incorporating D-arginine. Further investigations into their mechanisms of action and in vivo efficacy are warranted to translate these promising findings into next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. An arginine-rich cell penetrating peptide contained anti-gelatinase scFv-LDM fusion protein shows potent antitumor efficacy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine-Tryptophan Peptides Enhancing Antibacterial and Anticancer Effects of Ruthenium(II) Polypyridyl Complex Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Z-D-Arg-OH HCl (CAS Number: 113712-05-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-Arg-OH HCl, with the CAS number 113712-05-3, is the hydrochloride salt of Nα-benzyloxycarbonyl-D-arginine. This compound is a protected form of the non-proteinogenic amino acid D-arginine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group. Its primary application lies in the field of peptide chemistry, specifically in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids like D-arginine into peptide chains is a critical strategy in drug design and development to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles and therapeutic potential. This technical guide provides an in-depth overview of the physicochemical properties, applications, and experimental protocols related to this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value |
| CAS Number | 113712-05-3 |
| Molecular Formula | C14H21ClN4O4 |
| Molecular Weight | 344.8 g/mol [1] |
| Appearance | White to off-white powder[2] |
| Purity | Typically ≥95% to ≥98% (by HPLC)[1][2] |
| Optical Rotation | +7.0° to +11.0° (c=2 in 1M HCl)[2] |
| Storage Conditions | Room temperature to 0-8°C, in an inert atmosphere[1][2] |
| Solubility | Soluble in water and organic solvents like methanol, ethanol, and dimethylformamide[3] |
Core Applications in Research and Development
The primary utility of this compound is as a building block in the synthesis of peptides containing D-arginine residues. The presence of the benzyloxycarbonyl (Z) protecting group on the α-amino group prevents unwanted side reactions during peptide coupling.
Solid-Phase Peptide Synthesis (SPPS)
This compound is extensively used in Fmoc-based and Boc-based solid-phase peptide synthesis strategies. The incorporation of D-arginine can confer several advantages to the resulting peptide:
-
Increased Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which typically recognize L-amino acids. This leads to a longer in vivo half-life.
-
Modified Biological Activity: The stereochemistry of an amino acid can significantly impact its interaction with biological targets. Incorporating D-arginine can lead to peptides with altered, sometimes enhanced, receptor binding affinity or selectivity.
-
Conformational Constraints: The introduction of a D-amino acid can induce specific secondary structures, such as β-turns, which can be crucial for biological activity.
Biochemical Research and Drug Development
Peptides synthesized using this compound are valuable tools in various research areas:
-
Enzyme Inhibition Studies: D-arginine-containing peptides can be designed as inhibitors of enzymes that process L-arginine, such as nitric oxide synthase (NOS). While L-arginine is the natural substrate for NOS, leading to the production of the signaling molecule nitric oxide (NO), D-arginine containing peptides can act as competitive inhibitors.
-
Protein-Protein Interaction Probes: Peptides designed to mimic or disrupt protein-protein interactions can be stabilized by the inclusion of D-arginine.
-
Therapeutic Peptides: The enhanced stability of D-arginine-containing peptides makes them attractive candidates for therapeutic development, particularly in areas where peptide drugs are susceptible to rapid degradation.
Experimental Protocols
General Protocol for Coupling of this compound in Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the general steps for the incorporation of a Z-D-Arg-OH residue into a peptide chain on a solid support using an Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents (e.g., DMF, DCM, Methanol)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Thoroughly wash the resin with DMF, followed by DCM, and then DMF again to remove residual piperidine and by-products.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM.
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. A negative test (yellow beads) indicates a successful coupling.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/H2O/TIPS) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Logical Relationships
While this compound itself is not known to directly participate in signaling pathways, peptides synthesized from it can be designed to modulate such pathways. A key example is the nitric oxide (NO) signaling pathway, where L-arginine is the substrate for nitric oxide synthase (NOS). A peptide containing D-arginine could potentially act as an inhibitor of NOS.
Caption: Hypothetical inhibition of the Nitric Oxide signaling pathway.
The diagram above illustrates the canonical nitric oxide signaling pathway. L-arginine is transported into the cell and converted to nitric oxide by nitric oxide synthase. NO then activates soluble guanylate cyclase, leading to the production of cGMP, activation of Protein Kinase G, and ultimately vasodilation. A peptide synthesized using this compound to contain D-arginine could theoretically act as a competitive inhibitor of NOS, thereby blocking this pathway.
Caption: Workflow for incorporating this compound in SPPS.
This diagram outlines the key steps in a single coupling cycle for incorporating this compound into a growing peptide chain during solid-phase peptide synthesis. The process is iterative, with the cycle of deprotection, washing, and coupling being repeated for each amino acid in the desired sequence.
Conclusion
This compound is a valuable and versatile reagent for chemical biologists, medicinal chemists, and drug development professionals. Its primary role as a protected D-arginine building block enables the synthesis of peptides with enhanced stability and potentially novel biological activities. While the direct biological effects of the compound itself are limited to its function in synthesis, the peptides derived from it have significant potential in modulating biological pathways, such as the nitric oxide signaling cascade, and for the development of new peptide-based therapeutics. The experimental protocols and workflows provided in this guide offer a foundation for the successful application of this compound in research and development endeavors.
References
An In-depth Technical Guide to Z-D-Arg-OH HCl
This technical guide provides a comprehensive overview of N-α-Cbz-D-arginine hydrochloride (Z-D-Arg-OH HCl), a key reagent in synthetic peptide chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.
Chemical Properties and Identification
This compound is the hydrochloride salt of the D-enantiomer of arginine with its alpha-amino group protected by a benzyloxycarbonyl (Z or Cbz) group.[1] This protection is crucial for preventing undesired side reactions during peptide synthesis.[1] The D-configuration of the arginine residue confers resistance to enzymatic degradation in biological systems, making it a valuable building block for designing more stable therapeutic peptides.[1] The hydrochloride counterion serves to enhance the compound's solubility in aqueous solutions.[1]
The primary application of this compound is as a fundamental building block in the synthesis of D-peptides.[1] It is also classified as a building block for protein degraders.[2]
Quantitative Data Summary
The key molecular and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Weight | 344.79 g/mol ; 344.8 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₄H₂₁ClN₄O₄ or C₁₄H₂₀N₄O₄·HCl | [1][2][3][4] |
| CAS Number | 113712-05-3 | [1][2][3] |
| Form | Powder | |
| Storage Temperature | Room temperature or 2-8°C | [2] |
| Purity | ≥95% or ≥96.0% | [2] |
Role in Peptide Synthesis: A Methodological Overview
This compound is principally used as a protected amino acid in solid-phase or solution-phase peptide synthesis. The Z (Cbz) group provides robust protection for the α-amino group, preventing it from reacting during the coupling of the carboxylic acid group to the N-terminus of a growing peptide chain.
General Experimental Workflow:
-
Deprotection of the Peptide Chain: The N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound peptide is removed.
-
Activation of this compound: The carboxylic acid group of this compound is activated using a suitable coupling reagent (e.g., HBTU, HATU, DIC/HOBt) to form an active ester or other reactive intermediate. This step is critical for efficient peptide bond formation.
-
Coupling: The activated this compound is added to the deprotected peptide chain, leading to the formation of a new peptide bond.
-
Washing: The resin is washed to remove excess reagents and by-products.
-
Cycle Repetition: The process is repeated to elongate the peptide chain with other amino acids.
-
Z-Group Deprotection: Once the peptide synthesis is complete, the N-terminal Z-group can be removed. The standard method for cleaving the Z-group is catalytic hydrogenolysis (e.g., using H₂ gas with a Palladium-on-carbon catalyst, Pd/C) or under strong acidic conditions.[1]
Below is a diagram illustrating the logical workflow for the incorporation of this compound into a peptide chain.
Applications in Drug Development
The incorporation of D-amino acids like D-arginine into peptide therapeutics is a common strategy to increase their metabolic stability.[1] Natural peptides composed of L-amino acids are often rapidly degraded by proteases in the body. Peptides containing D-amino acids are resistant to these enzymes, leading to a longer plasma half-life and improved therapeutic efficacy.
Furthermore, arginine and its salts, such as arginine hydrochloride, have been shown to be effective excipients in therapeutic protein formulations. They can enhance protein refolding, suppress aggregation, and reduce the viscosity of high-concentration protein solutions, which is particularly beneficial for subcutaneous drug administration.[5] While the primary role of this compound is as a synthetic building block, the properties of the resulting arginine-containing peptide can be relevant to these formulation benefits.
References
- 1. Z-Arg-OH.HCl | 56672-63-0 | Benchchem [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. peptide.com [peptide.com]
- 4. Na-Z-D-arginine hydrochloride | C14H21ClN4O4 | CID 19006501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Z-D-Arg-OH HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of N-α-benzyloxycarbonyl-D-arginine hydrochloride (Z-D-Arg-OH HCl) in solid-phase peptide synthesis (SPPS). The use of D-arginine is a key strategy for enhancing the proteolytic stability of peptides, thereby increasing their in vivo half-life and therapeutic potential.[1] The benzyloxycarbonyl (Z) protecting group offers an orthogonal protection strategy, allowing for selective deprotection and on-resin modifications such as cyclization.
Introduction to this compound in SPPS
This compound is a valuable building block in SPPS for several strategic reasons:
-
Enhanced Proteolytic Resistance: The incorporation of D-amino acids renders peptides less susceptible to degradation by proteases, which are stereospecific for L-amino acids.[1] This is particularly advantageous for developing peptide-based therapeutics with improved pharmacokinetic profiles.
-
Orthogonal Protection Strategy: The Z-group is stable to the acidic conditions used for Boc-deprotection and the basic conditions for Fmoc-deprotection. It is typically removed by catalytic hydrogenation, providing an orthogonal deprotection scheme. This allows for selective deprotection of the N-terminus of the D-arginine residue while the peptide is still attached to the resin, enabling strategies such as on-resin cyclization to form lactam bridges.
-
Modulation of Biological Activity: The stereochemistry of arginine can influence its interaction with biological targets.[1] Incorporating D-arginine can lead to altered binding affinities and specificities, potentially resulting in novel biological activities.[1]
Key Considerations for Using this compound
-
Neutralization: this compound is supplied as a hydrochloride salt. The HCl must be neutralized prior to the coupling reaction to enable the free carboxyl group to be activated. This is typically achieved by adding a tertiary base, such as diisopropylethylamine (DIEA), to the coupling reaction.
-
Side-Chain Protection: For the synthesis of linear peptides using a standard Fmoc/tBu or Boc/Bzl strategy where the Z-group is not intended for orthogonal deprotection, the guanidinium side chain of arginine should be protected with a group such as Pbf (for Fmoc synthesis) or Tos (for Boc synthesis) to prevent side reactions. However, for the strategic use of the Z-group in orthogonal schemes, the arginine side chain may be protected with a group labile under the final cleavage conditions.
-
Z-Group Deprotection: The standard method for Z-group removal is catalytic hydrogenation. On-resin deprotection can be achieved using catalytic transfer hydrogenation with a palladium catalyst and a hydrogen donor. This process requires careful optimization to ensure complete deprotection without compromising the peptide or the solid support.
Experimental Protocols
Materials and Reagents
-
This compound
-
Resin (e.g., Rink Amide resin for peptide amides, 2-Chlorotrityl chloride resin for protected peptide fragments)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, PyBOP, or DIC/Oxyma)
-
Base: Diisopropylethylamine (DIEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection reagent: 20% piperidine in DMF (for Fmoc-SPPS)
-
For Z-deprotection: Palladium on carbon (Pd/C, 10%), hydrogen donor (e.g., formic acid, ammonium formate, or triethylsilane)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether (for peptide precipitation)
Protocol for Coupling of this compound in Fmoc-SPPS
This protocol describes the manual coupling of this compound to a deprotected amino acid on the resin.
-
Resin Preparation:
-
Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (5 minutes, then 15 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
Confirm complete deprotection using a Kaiser test (a positive result shows blue beads).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 eq.), a coupling agent (e.g., HBTU, 2.9 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF.
-
Add DIEA (7 eq.) to the activation mixture. The excess base is required to neutralize the HCl salt of the amino acid and to facilitate the coupling reaction.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The steric hindrance of the Z-group may require a longer coupling time.
-
Monitor the coupling reaction using a Kaiser test (a negative result indicates complete coupling). If the coupling is incomplete, a second coupling may be performed.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
On-Resin Deprotection of the Z-Group by Catalytic Transfer Hydrogenation
This protocol is for the selective removal of the N-terminal Z-group for applications such as on-resin cyclization.
-
Resin Preparation:
-
After coupling of the last amino acid, wash the peptide-resin with DCM (3 x 1 min) and then with the reaction solvent (e.g., DMF).
-
-
Catalytic Transfer Hydrogenation:
-
Suspend the peptide-resin in a suitable solvent mixture (e.g., DMF/DCM).
-
Add the palladium catalyst (e.g., 10% Pd/C, 0.2 eq. by weight relative to the resin).
-
Add the hydrogen donor (e.g., formic acid, 10-20 eq.).
-
Agitate the reaction mixture at room temperature for 2-12 hours. The reaction progress should be monitored by HPLC-MS analysis of a small cleaved sample.
-
Caution: This reaction may generate pressure. Ensure the reaction vessel is appropriately vented.
-
-
Catalyst Removal and Washing:
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the resin thoroughly with DMF and DCM.
-
The peptide-resin now has a free N-terminal amine at the D-arginine residue, ready for further modification or cleavage.
Quantitative Data
The coupling efficiency of this compound can be influenced by several factors, including the peptide sequence, the resin, and the coupling reagents. While specific data for this compound is not extensively published, the following table provides representative data for the coupling of sterically hindered or protected amino acids in SPPS, which can serve as a benchmark.
| Parameter | Representative Value | Factors Influencing the Outcome |
| Coupling Efficiency | >98% | Coupling reagent, reaction time, temperature, steric hindrance of the preceding amino acid. |
| Crude Purity | 70-90% | Success of each coupling and deprotection step, potential for side reactions. |
| Final Yield (after purification) | 10-40% | Length of the peptide, number of purification steps, solubility of the peptide. |
Note: The values in this table are illustrative and may vary significantly. It is recommended to monitor each coupling step to ensure high efficiency.
Applications and Workflows
Synthesis of Proteolytically Stable Linear Peptides
The primary application of this compound is in the synthesis of linear peptides with enhanced stability. The workflow follows a standard SPPS protocol, with the Z-group being removed during the final cleavage step if a strong acid such as HBr/AcOH is used, or by a separate hydrogenolysis step after cleavage.
On-Resin Synthesis of Cyclic Peptides (Lactam Bridge Formation)
The orthogonal nature of the Z-group makes it ideal for the synthesis of cyclic peptides. For example, a lactam bridge can be formed between the side chains of a Z-protected D-amino acid (like Z-D-Ornithine or Z-D-Lysine) and a side-chain deprotected acidic amino acid (like Asp or Glu).
Biological Context and Signaling Pathways
Peptides containing D-arginine are often investigated for their potential as antimicrobial, anticancer, and cell-penetrating peptides (CPPs).[1] The biological activity is highly dependent on the overall peptide sequence.
-
Antimicrobial Peptides: Arginine-rich peptides can disrupt bacterial cell membranes through electrostatic interactions with negatively charged phospholipids. The incorporation of D-arginine enhances their stability against bacterial proteases, prolonging their antimicrobial activity.[2]
-
Cell-Penetrating Peptides: The guanidinium group of arginine is crucial for the cell-penetrating ability of many CPPs. D-arginine containing CPPs can be used to deliver various cargo molecules (e.g., drugs, nucleic acids) into cells. The mechanism of uptake can involve direct translocation across the plasma membrane or endocytosis.
-
Modulation of Protein-Protein Interactions: D-arginine containing peptides can be designed to inhibit protein aggregation, such as the formation of amyloid-beta fibrils in Alzheimer's disease, by interfering with the conformational changes required for aggregation.[1]
Conclusion
This compound is a versatile and strategic building block for the synthesis of modified peptides. Its incorporation can significantly enhance the stability and modulate the biological activity of peptide-based therapeutics. The orthogonal nature of the Z-protecting group opens up possibilities for the synthesis of complex peptide architectures, such as cyclic peptides, through on-resin modification strategies. The protocols and information provided herein serve as a guide for the successful application of this compound in solid-phase peptide synthesis.
References
Application Notes and Protocols for Z-D-Arg-OH HCl in the Synthesis of Gonadotropin-Releasing Hormone (GnRH) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of N-α-Carbobenzyloxy-D-arginine hydrochloride (Z-D-Arg-OH HCl) in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists. The incorporation of D-amino acids, such as D-arginine, is a critical strategy for enhancing the therapeutic potential of peptide drugs by increasing their resistance to enzymatic degradation and improving bioavailability.
GnRH antagonists, such as Cetrorelix and Degarelix, are synthetic decapeptides used to treat hormone-dependent conditions by competitively blocking GnRH receptors in the pituitary gland.[1][2][3] This blockage leads to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][4] The synthesis of these complex peptides is typically achieved through Solid-Phase Peptide Synthesis (SPPS).[5][6][7]
This compound is a protected D-arginine derivative where the alpha-amino group is protected by a carbobenzyloxy (Z or Cbz) group. While modern SPPS of GnRH antagonists predominantly utilizes the Fmoc/tBu strategy with side-chain protecting groups like Pbf for arginine, the Z-group is a classic protecting group, particularly relevant in solution-phase synthesis or Boc-based solid-phase strategies.[6][8]
GnRH Signaling and Antagonist Mechanism of Action
Gonadotropin-releasing hormone (GnRH) secreted from the hypothalamus binds to G-protein coupled receptors (GPCRs) on pituitary gonadotrope cells.[9][10] This binding primarily activates the Gαq/11 protein, stimulating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[11][12] This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), ultimately resulting in the synthesis and release of LH and FSH.[4][12] GnRH antagonists competitively bind to the GnRH receptor, preventing the endogenous GnRH from initiating this signaling cascade.[2]
Quantitative Data Summary
The successful synthesis of GnRH antagonists is evaluated by several parameters, including yield and purity. The following table summarizes representative data for the solid-phase synthesis of decapeptide GnRH antagonists.
| Parameter | Typical Value | Method of Analysis | Notes |
| Resin Loading | 0.4 - 0.8 mmol/g | Gravimetric/UV-Vis | Initial loading of the first amino acid onto the solid support. |
| Average Coupling Efficiency | >99% | Kaiser Test/TNBS Test | Monitored after each amino acid coupling step. |
| Crude Peptide Yield | 65% - 85% | Gravimetric | Based on the initial resin loading. |
| Crude Peptide Purity | 50% - 75% | RP-HPLC | Purity after cleavage from the resin and before purification. |
| Purified Peptide Yield | 30% - 45% | Gravimetric | Overall yield after preparative HPLC purification.[13] |
| Final Purity | >99.0% | RP-HPLC | Purity of the final lyophilized product.[13][14] |
| Molecular Mass | Confirmed | Mass Spectrometry | Verification of the correct peptide sequence. |
Experimental Protocols
The synthesis of GnRH antagonists is a multi-step process involving the sequential addition of protected amino acids on a solid support. The most common modern approach is the Fmoc/tBu strategy.[7][15]
Logical Relationship of Synthesis and Application
The path from a protected amino acid to a therapeutic application involves a structured progression of chemical synthesis, purification, and biological validation.
Protocol 1: Solid-Phase Synthesis of a GnRH Antagonist (Cetrorelix Model)
This protocol outlines the manual solid-phase synthesis of Cetrorelix, a representative GnRH antagonist, using the Fmoc/tBu strategy on a Rink Amide resin.[16]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-protected amino acids (Fmoc-D-Ala-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, etc.)
-
Note on this compound: In a standard Fmoc synthesis, Fmoc-D-Arg(Pbf)-OH is used. This compound is not directly compatible with the Fmoc N-alpha deprotection step (piperidine). It would be more suited for a Boc-SPPS strategy or solution-phase synthesis.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/ HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic anhydride
-
Pyridine
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)[7][14]
-
Diethyl ether (cold)
Workflow Diagram:
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Perform Fmoc deprotection on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Activate the first C-terminal amino acid (Fmoc-D-Ala-OH) using HBTU/HOBt and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF to remove excess reagents.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Pro, Arg, Leu, etc.).[16][17] Monitor coupling completion using a qualitative ninhydrin test.
-
N-terminal Acetylation: After coupling the final amino acid (Ac-D-2-Nal in the case of Cetrorelix) and performing the last Fmoc deprotection, acetylate the N-terminus by treating the peptide-resin with a solution of acetic anhydride and pyridine in DMF.[13][16]
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Treat the peptide-resin with the cleavage cocktail (e.g., TFA/TIS/Water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[14]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the crude peptide by centrifugation and wash it several times with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile and water containing 0.1% TFA.
-
Lyophilization: Lyophilize the purified peptide fractions to obtain the final product as a white, fluffy powder.[16]
References
- 1. Degarelix | C82H103ClN18O16 | CID 16136245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GnRH-antagonists in reproductive medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gonadotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 5. iris.cnr.it [iris.cnr.it]
- 6. digital.csic.es [digital.csic.es]
- 7. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. KEGG PATHWAY: map04912 [genome.jp]
- 13. CN104892732A - Preparation method of cetrorelix - Google Patents [patents.google.com]
- 14. US20190382447A1 - Process for the preparation of cetrorelix acetate - Google Patents [patents.google.com]
- 15. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. CN104086632A - Method for preparing cetrorelix - Google Patents [patents.google.com]
Application Notes and Protocols for the Incorporation of Z-D-Arg-OH HCl into Bioactive Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Enhancing Peptide Therapeutics with D-Arginine
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design. The substitution of the canonical L-arginine with its D-enantiomer, utilizing N-α-benzyloxycarbonyl-D-arginine hydrochloride (Z-D-Arg-OH HCl), offers a powerful method to enhance the therapeutic properties of bioactive peptides. This modification can lead to significant improvements in proteolytic stability, modulation of biological activity, and altered conformational profiles, thereby addressing common limitations of peptide-based therapeutics such as short in-vivo half-life.[1]
The positively charged guanidinium group of arginine is frequently crucial for the biological function of peptides, mediating interactions with cell membranes, receptors, and other biological targets.[1] By introducing D-arginine, the essential charge is retained while altering the peptide's stereochemistry. This can render the peptide resistant to degradation by endogenous proteases, which are stereospecific for L-amino acids, thus prolonging its circulation time and bioavailability.[1][2] Furthermore, the altered spatial arrangement of the arginine side chain can lead to novel or enhanced binding affinities for therapeutic targets.[2]
These application notes provide comprehensive protocols for the incorporation of this compound into bioactive peptides using Solid-Phase Peptide Synthesis (SPPS), methods for their subsequent analysis, and an overview of the biological implications.
Data Presentation: Comparative Analysis of L-Arg vs. D-Arg Peptides
The incorporation of D-arginine in place of L-arginine can significantly impact the physicochemical and biological properties of a peptide. The following tables summarize key quantitative data comparing peptides containing L-arginine versus their D-arginine counterparts.
Table 1: Proteolytic Stability of L-Arginine vs. D-Arginine Containing Peptides
| Peptide Sequence | Protease | Incubation Time (hours) | % Intact Peptide (L-Arg version) | % Intact Peptide (D-Arg version) | Reference |
| OM19R | Trypsin (10 mg/mL) | 8 | < 10% | > 90% | [3] |
| R18 | Plasmin | Not Specified | Degraded | Resistant | [4] |
| R4F4 | Human Serum | Not Specified | Decreased Efficacy | Improved Stability & Activity | [5] |
| R4F4 | Trypsin | Not Specified | Decreased Efficacy | Improved Stability & Activity | [5] |
Table 2: Comparative Receptor/Target Binding Affinity
| Peptide | Target | K D (L-Arg version) | K D (D-Arg version) | Fold Change in Affinity | Reference |
| c(RGDfK) analogue | Integrin αvβ3 | ~10-fold higher K D | 3.87 nM | ~10-fold increase | [6] |
| PMIγ | MDM2 | Not Applicable | 52.8 nM | Not Applicable | [7] |
| DLA peptide | HIV RRE | 50-fold lower affinity | High Affinity | 50-fold increase | [3] |
Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Peptide | Bacterial Strain | MIC (µg/mL) (L-Arg version) | MIC (µg/mL) (D-Arg version) | Reference |
| OM19R analogue (OM19D) | Gram-negative bacteria | 16-32 | 16-32 (maintained activity) | [3] |
| R4F4 derivative (D-R4F4) | Not specified | Less active in serum | More active in serum | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of peptides containing this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide (Fmoc/tBu Strategy)
This protocol outlines a general procedure for the manual synthesis of a peptide amide incorporating this compound using a Rink Amide resin.
1. Resin Preparation:
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
3. Amino Acid Coupling (for standard Fmoc-amino acids):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU/HOBt (3-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
After complete coupling, wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
4. Incorporation of this compound:
-
Activation: In a separate vial, dissolve this compound (3 equivalents) and a suitable coupling reagent like HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to neutralize the hydrochloride salt and facilitate coupling. Allow the mixture to pre-activate for 2-5 minutes.[8]
-
Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature. The coupling of arginine residues can be slower, so extended coupling times may be necessary.[6]
-
Monitoring and Washing: Monitor the reaction completion with the Kaiser test. Once the test is negative, wash the resin thoroughly as described in step 3.
5. Repetitive Cycles:
-
Repeat steps 2, 3, and 4 for each amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. For peptides containing arginine, "Reagent R" is often recommended: Trifluoroacetic acid (TFA)/thioanisole/1,2-ethanedithiol (EDT)/anisole (90:5:3:2 v/v/v/v).[9][10] The Z-group is labile to strong acids like TFA.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, wash the pellet with cold ether, and dry it under vacuum.
7. Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.
Protocol 2: Enzymatic Stability Assay
This protocol assesses the stability of the synthesized D-arginine containing peptide against proteolytic degradation compared to its L-arginine counterpart.
1. Reagent Preparation:
-
Prepare stock solutions (e.g., 1 mg/mL) of both the L-arginine and D-arginine containing peptides in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of a protease such as trypsin in the same buffer.
2. Digestion Reaction:
-
In separate microcentrifuge tubes, mix the peptide solutions with the protease solution at a defined ratio (e.g., 50:1 peptide to protease by weight).
-
Incubate the mixtures at 37°C.
3. Time-Course Analysis:
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction tube.
-
Quench the enzymatic reaction by adding a quenching solution (e.g., trifluoroacetic acid to a final concentration of 0.1%).
4. Analysis by RP-HPLC:
-
Analyze the samples from each time point by RP-HPLC.
-
Monitor the disappearance of the full-length peptide peak over time by integrating the peak area at a specific wavelength (e.g., 220 nm).
5. Data Analysis:
-
Plot the percentage of the remaining intact peptide against time for both the L- and D-arginine peptides.
-
A significantly slower degradation rate for the D-arginine containing peptide indicates enhanced proteolytic stability.
Visualizations of Pathways and Workflows
Signaling Pathways
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. intjmorphol.com [intjmorphol.com]
- 3. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for Analytical HPLC of Peptides Containing Z-D-Arg-OH HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the analytical reversed-phase high-performance liquid chromatography (RP-HPLC) of synthetic peptides incorporating the N-α-benzyloxycarbonyl-protected D-arginine (Z-D-Arg-OH HCl). The presence of the hydrophobic benzyloxycarbonyl (Z) group and the basic guanidinium group of arginine presents a unique challenge in chromatographic analysis. Proper method development is crucial for achieving accurate purity assessment and separation from closely related impurities.
Reversed-phase HPLC is the most widely used technique for the analysis of synthetic peptides, separating molecules based on their hydrophobicity.[1][2] Peptides containing the Z-D-Arg-OH moiety will exhibit increased retention on RP-HPLC columns due to the hydrophobicity of the Z-group. The analytical method must be optimized to ensure sharp peaks, good resolution, and accurate quantification. This guide outlines a robust starting method and protocol for the analysis of such peptides.
Analytical Approach: Reversed-Phase HPLC
RP-HPLC is the standard for analyzing and purifying synthetic peptides.[2] The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. A non-polar stationary phase, typically C18-modified silica, is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile. An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and retention of peptides.[3][4]
Experimental Protocols
This section details the necessary steps for performing analytical RP-HPLC on peptides containing this compound.
Materials and Reagents
-
Peptide Sample: Synthesized peptide containing this compound.
-
Mobile Phase A (Aqueous): HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B (Organic): HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Sample Solvent: Mobile Phase A or a mixture of Mobile Phase A and B that ensures complete dissolution of the peptide. A small amount of acetonitrile or DMSO can be used for peptides with low aqueous solubility.[1]
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.
-
HPLC Column: A C18 reversed-phase column is recommended. Common dimensions are 4.6 x 150 mm or 4.6 x 250 mm with a particle size of 3 or 5 µm and a pore size of 100-300 Å.[1]
Sample Preparation
-
Accurately weigh a small amount of the peptide sample (e.g., 1 mg).
-
Dissolve the peptide in a known volume of the Sample Solvent (e.g., 1 mL) to achieve a concentration of approximately 1 mg/mL.
-
Vortex the solution to ensure the peptide is fully dissolved.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[5]
HPLC Method Parameters
The following table summarizes the recommended starting parameters for the HPLC analysis.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm, 120 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10-20 µL |
| Gradient Program | See Table 2 |
Gradient Program
A gradient elution is necessary to effectively separate the peptide of interest from impurities. The following is a typical gradient program.
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 36 | 95 | 5 |
| 45 | 95 | 5 |
Data Presentation
The following table presents hypothetical, yet representative, quantitative data for the analysis of a synthetic peptide containing this compound and potential impurities. Retention times will vary depending on the specific peptide sequence and exact HPLC conditions.
Table 3: Hypothetical Quantitative Data
| Peak ID | Compound | Retention Time (min) | Area (%) |
| 1 | Solvent Front/Unretained Impurities | 2.5 | 1.2 |
| 2 | Deletion Sequence (more polar) | 15.8 | 3.5 |
| 3 | Main Peptide (with this compound) | 18.2 | 95.0 |
| 4 | Incompletely Deprotected Peptide | 20.5 | 0.3 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analytical HPLC of peptides.
Logical Relationship of Method Parameters
The diagram below shows the logical relationship and influence of key HPLC parameters on the separation of peptides.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Z-D-Arg-OH HCl Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of synthetic peptides containing the N-α-benzyloxycarbonyl-D-arginine hydrochloride (Z-D-Arg-OH HCl) moiety using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The benzyloxycarbonyl (Z) group is a common N-terminal protecting group in peptide synthesis, and its presence, along with the D-isomer of arginine, requires specific analytical considerations. These guidelines are intended to assist researchers in developing robust and reliable methods for the characterization and quantification of these modified peptides in various matrices, which is crucial for drug development, pharmacokinetic studies, and quality control.
The arginine residue, with its basic guanidinium group, often leads to multiply charged ions in electrospray ionization (ESI) and can influence peptide fragmentation patterns. The addition of the Z-group introduces a hydrophobic and UV-active moiety, which impacts chromatographic behavior and introduces characteristic fragmentation pathways that can be leveraged for identification and quantification.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to minimize matrix effects and ensure accurate and reproducible LC-MS/MS analysis. The following protocol is a general guideline and may require optimization based on the specific peptide and sample matrix.
Materials:
-
This compound containing peptide standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA), LC-MS grade (for initial cleanup if necessary)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Protein precipitation solvent (e.g., ACN with 1% FA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol for Plasma Samples:
-
Protein Precipitation: To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing 1% formic acid.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to remove any remaining particulates.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol for In Vitro Samples (e.g., cell culture media, buffer solutions):
-
Dilution: Dilute the sample with the initial mobile phase to a concentration within the linear range of the assay.
-
Filtration: For samples with visible particulates, filter through a 0.22 µm syringe filter.
-
Direct Injection: For clean samples, direct injection into the LC-MS/MS system may be possible after appropriate dilution.
Liquid Chromatography (LC) Method
The Z-group increases the hydrophobicity of the peptide, which generally leads to good retention on reversed-phase columns.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Method
Electrospray ionization in positive ion mode is typically used for peptide analysis. The arginine residue will likely lead to the formation of multiply charged precursor ions.
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification; Full Scan and Product Ion Scan for qualitative analysis.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
MRM Transition Determination:
-
Infuse a standard solution of the this compound containing peptide into the mass spectrometer to determine the m/z of the precursor ions. Due to the arginine residue, expect to see [M+H]+ and [M+2H]2+ ions.
-
Perform a product ion scan for each precursor ion to identify the most intense and stable fragment ions.
-
Optimize the collision energy for each MRM transition to maximize the signal intensity.
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison. Below is a template for presenting such data.
| Peptide Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Z-D-Arg-Peptide-1 | 540.3 [M+2H]2+ | 135.1 | 0.05 | 30 | 25 |
| Z-D-Arg-Peptide-1 | 540.3 [M+2H]2+ | 91.1 | 0.05 | 30 | 40 |
| Z-D-Arg-Peptide-2 | 610.8 [M+2H]2+ | 135.1 | 0.05 | 35 | 28 |
| Z-D-Arg-Peptide-2 | 610.8 [M+2H]2+ | 91.1 | 0.05 | 35 | 45 |
| Internal Standard | 545.3 [M+2H]2+ | 140.1 | 0.05 | 30 | 25 |
Note: The values in this table are hypothetical and should be replaced with experimentally determined values.
Visualization of Workflows and Pathways
Experimental Workflow
The overall experimental workflow from sample preparation to data analysis is depicted below.
A schematic of the LC-MS/MS workflow for this compound peptides.
Fragmentation Pathway of Z-Protected Arginine
The fragmentation of peptides containing a Z-group is predictable. The most common fragmentation pathways involve the cleavage of the benzylic bond, leading to characteristic neutral losses or fragment ions.
Expected fragmentation of a this compound containing peptide.
Discussion
The protocols outlined in this document provide a robust starting point for the mass spectrometric analysis of peptides containing this compound. Key considerations for method development include:
-
Chromatography: The hydrophobicity of the Z-group allows for good retention on C18 columns. The gradient should be optimized to ensure separation from other components in the sample matrix.
-
Ionization: Due to the basic nature of the arginine side chain, it is common to observe multiply charged ions, such as [M+2H]2+. Monitoring the most abundant and stable charge state will provide the best sensitivity.
-
Fragmentation: The benzyloxycarbonyl group will produce characteristic fragment ions, such as the tropylium ion at m/z 91 and a fragment corresponding to the Z-group at m/z 135. These ions can be used as quantifier or qualifier ions in an MRM assay. The peptide backbone will also fragment to produce b- and y-ions, which can be used for sequence confirmation.
-
Internal Standard: For accurate quantification, the use of a stable isotope-labeled internal standard is highly recommended. The internal standard should ideally be labeled with 13C or 15N on the peptide backbone.
By carefully optimizing each step of the analytical workflow, from sample preparation to data acquisition, researchers can achieve the high sensitivity, specificity, and reproducibility required for the analysis of this compound containing peptides in complex biological and pharmaceutical samples.
Application Note and Protocol: A Strategic Guide to the Incorporation of Multiple D-Amino Acids in Peptide Synthesis, Featuring Z-D-Arg-OH HCl
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The strategic incorporation of D-amino acids into peptide sequences is a powerful method for enhancing therapeutic potential by increasing proteolytic stability and modulating biological activity.[1] Unlike their naturally occurring L-enantiomers, D-amino acids are not readily recognized by endogenous proteases, leading to a significantly longer in vivo half-life.[1] This document provides a comprehensive guide to the principles and methodologies for synthesizing peptides containing multiple D-amino acids using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It offers detailed protocols for synthesis, purification, and analysis, with a special focus on incorporating N-α-Z-protected residues such as Z-D-Arg-OH HCl.
Core Principles of D-Amino Acid Incorporation
The primary methodology for chemically synthesizing peptides is Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield.[2] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2] The most common strategy, Fmoc-SPPS, relies on the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups for permanent protection of reactive side chains.[3][4]
The incorporation of D-amino acids follows the same chemical principles as L-amino acids. The key is the availability of the desired D-amino acid with the appropriate orthogonal protecting groups (e.g., Fmoc-D-Asn(Trt)-OH).
Orthogonality of Protecting Groups in Fmoc SPPS
The success of SPPS hinges on an orthogonal protection scheme, where different classes of protecting groups can be removed under specific conditions without affecting others.[5]
-
N-α-Fmoc Group: Removed at each cycle with a mild base (e.g., piperidine).[3]
-
Side-Chain Protecting Groups (e.g., tBu, Trt, Pbf): Stable to piperidine but removed during the final cleavage step with strong acid (e.g., Trifluoroacetic Acid - TFA).[5]
-
Resin Linker: Cleaved simultaneously with side-chain groups by strong acid.[1]
Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Data Presentation: Reagents and Protecting Groups
The choice of coupling reagents and protecting groups is critical for efficient synthesis, especially when incorporating bulky or racemization-prone residues.[6][7]
Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Full Name | Advantages | Considerations |
| HBTU / TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / tetrafluoroborate | Highly efficient, fast coupling times, by-products are soluble.[8] | Based on potentially explosive HOBt; requires a base.[6] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | More reactive than HBTU, excellent for hindered couplings.[9] | Higher cost, generally reserved for difficult sequences.[9] |
| DIC / HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Cost-effective, widely used. HOBt additive minimizes racemization.[1] | By-product (diisopropylurea) can be difficult to remove if it precipitates. DCC is a similar reagent.[8] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Very effective, especially for coupling N-methyl amino acids.[8] | By-products can be challenging to remove. |
Table 2: Protecting Group Strategies for Arginine in Fmoc SPPS
| N-α-Group | Side-Chain Group | Full Name | Cleavage Condition | Key Features |
| Fmoc | Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Standard TFA Cocktail | Most common choice for Fmoc-SPPS; good stability and cleavage.[10] |
| Fmoc | Tos | Tosyl | Strong acid (e.g., HF) | Highly stable; less common in standard Fmoc-SPPS due to harsh cleavage requirements.[5] |
| Z (Cbz) | None (as HCl salt) | Benzyloxycarbonyl | H₂/Pd, HBr/AcOH | Common in solution-phase synthesis; not orthogonal to standard SPPS but can be used for N-terminal capping.[3][5] |
Experimental Protocols
Protocol 1: General Fmoc-SPPS for Peptides with Multiple D-Amino Acids
This protocol outlines a standard manual synthesis cycle on a 0.1 mmol scale using a rink amide resin for a C-terminal amide.
A. Materials and Reagents:
-
Rink Amide MBHA resin
-
Fmoc-protected L- and D-amino acids (with side-chain protection where necessary)
-
Coupling Reagent: HBTU
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
B. Procedure:
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes. Drain the solvent.[11]
-
First Fmoc Deprotection: Add the deprotection solution to the resin and agitate for 3 minutes. Drain. Add fresh deprotection solution and agitate for 15 minutes. Drain.[1]
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.[1]
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-protected amino acid (D- or L-, 4 equivalents) by dissolving it in DMF with HBTU (3.9 equivalents) and DIPEA (8 equivalents).
-
Allow to activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[1]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycles: Repeat steps 2-5 for each subsequent D- and L-amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and its Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours with occasional agitation.[1]
-
Filter the solution to separate the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.[1]
-
Protocol 2: Incorporating this compound as the N-Terminal Residue
This compound is an N-α-protected amino acid. It is not suitable for chain elongation in Fmoc-SPPS because the Z-group is not removed by piperidine. It is ideal for introducing the final N-terminal residue, leaving the peptide N-terminally Z-protected.
A. Prerequisite:
-
A fully assembled peptide-resin with a free N-terminal amine (i.e., after the final Fmoc deprotection and washing steps from Protocol 1).
B. Procedure:
-
Resin Preparation: Use the peptide-resin from the completed synthesis in Protocol 1. Ensure it is well-washed and swollen in DMF.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (4 equivalents) in DMF.
-
Add HBTU (3.9 equivalents) and DIPEA (10 equivalents - extra is needed to neutralize the HCl salt and the carboxylic acid).
-
Allow to activate for 2-5 minutes.
-
Add the activated solution to the peptide-resin and agitate for 2-4 hours.
-
-
Washing and Cleavage:
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Proceed with the final cleavage and deprotection as described in Protocol 1, Step 7. The Z-group will remain on the N-terminus of the final peptide.
-
Protocol 3: Peptide Purification and Analysis
A. Purification by RP-HPLC:
-
Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[12]
-
Stationary Phase: C18-modified silica column.[12]
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Inject the solution onto the C18 column.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% B over 30 minutes).
-
Monitor the elution profile at 210-220 nm.[12]
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of collected fractions by analytical HPLC and pool the pure fractions.
-
Lyophilize (freeze-dry) the pooled fractions to obtain the pure peptide as a white powder.[12]
-
B. Analysis by Mass Spectrometry:
-
Confirm the identity of the purified peptide by verifying its molecular weight using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).[1]
Protocol 4: Protease Stability Assay
This assay demonstrates the enhanced stability of peptides containing D-amino acids.[1]
Caption: Experimental workflow for a protease stability assay.
A. Procedure:
-
Preparation: Prepare stock solutions of the all-L peptide and its D-amino acid-containing analogue in a suitable buffer (e.g., PBS, pH 7.4). Prepare a stock solution of the desired protease (e.g., trypsin).[1]
-
Incubation: In separate tubes for each peptide, mix the peptide solution with the protease solution and incubate at 37°C.[1]
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.[1]
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching agent like TFA to the aliquot.[1]
-
Analysis: Analyze each quenched sample by RP-HPLC.
-
Data Interpretation: Quantify the amount of intact peptide remaining at each time point by measuring the area of the corresponding peak in the chromatogram. Plot the percentage of remaining peptide versus time to determine the degradation rate and calculate the half-life.
Table 3: Example Data from a Protease Stability Assay
| Time (minutes) | % Remaining All-L Peptide | % Remaining D-Amino Acid Peptide |
| 0 | 100% | 100% |
| 15 | 65% | 98% |
| 30 | 42% | 97% |
| 60 | 15% | 95% |
| 120 | < 2% | 92% |
Conclusion
The incorporation of D-amino acids is a validated and powerful strategy for improving the drug-like properties of therapeutic peptides.[1] By following standard Fmoc-SPPS protocols with appropriately protected D-amino acid building blocks, researchers can readily synthesize more stable and potent peptide candidates. Special considerations, as outlined for N-α-Z-protected residues, allow for further diversification of peptide structures. The methodologies described in this guide provide a robust framework for the synthesis, purification, and evaluation of D-amino acid-containing peptides for research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. bachem.com [bachem.com]
Application Notes and Protocols: Z-D-Arg-OH HCl in the Development of Protease-Resistant Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often hindered by their susceptibility to enzymatic degradation by proteases in vivo, leading to a short half-life and reduced bioavailability. A key strategy to overcome this limitation is the incorporation of non-natural amino acids, such as D-enantiomers, into the peptide sequence. The substitution of a naturally occurring L-amino acid with its D-counterpart can render the adjacent peptide bond resistant to cleavage by proteases, which are highly stereospecific for L-amino acids.
Z-D-Arg-OH HCl (N-α-benzyloxycarbonyl-D-arginine hydrochloride) is a protected D-amino acid derivative that serves as a valuable building block in the synthesis of protease-resistant peptides. The benzyloxycarbonyl (Z) group provides protection for the α-amino group during peptide coupling reactions, while the D-configuration of the arginine residue enhances the stability of the final peptide product. This document provides detailed application notes and protocols for the use of this compound in the development of robust peptide therapeutics.
Rationale for Incorporating this compound
The incorporation of D-arginine into a peptide sequence offers several advantages:
-
Enhanced Proteolytic Stability : Proteases recognize and cleave peptide bonds involving L-amino acids. The presence of a D-arginine residue at or near a cleavage site sterically hinders the enzyme's active site, thereby preventing degradation and increasing the peptide's half-life in biological fluids.[1][2][3]
-
Modulated Biological Activity : The change in stereochemistry can alter the peptide's three-dimensional conformation. This may lead to changes in receptor binding affinity and specificity, potentially resulting in altered or novel biological activities.
-
Improved Pharmacokinetic Profile : By increasing the in vivo half-life, the frequency of administration of the peptide therapeutic can be reduced, improving patient compliance and therapeutic outcomes.
Data Presentation: Enhanced Stability of D-Arginine Containing Peptides
The substitution of L-arginine with D-arginine significantly enhances the stability of peptides in the presence of proteases, such as those found in human serum. The following table summarizes representative quantitative data comparing the stability of a model L-arginine peptide with its D-arginine counterpart.
| Peptide Sequence | Modification | Half-life in Human Serum (hours) | Remaining Peptide after 8 hours (%) |
| Ac-L-Arg-L-Ala-L-Arg-L-Ala-NH₂ | None (All L-amino acids) | ~1.5 | < 10 |
| Ac-D-Arg-L-Ala-L-Arg-L-Ala-NH₂ | D-Arg at position 1 | ~12 | ~60 |
| Ac-L-Arg-L-Ala-D-Arg-L-Ala-NH₂ | D-Arg at position 3 | > 24 | > 85 |
Note: The data presented are representative values based on typical findings in the literature and serve to illustrate the significant increase in stability achieved by D-amino acid substitution. Actual values will vary depending on the specific peptide sequence, the position of the substitution, and the experimental conditions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Arginine Containing Peptide
This protocol describes the manual synthesis of a model peptide amide using Fmoc/tBu strategy on a Rink Amide resin, incorporating this compound.
Materials:
-
Rink Amide resin
-
This compound
-
Fmoc-protected L-amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF to the resin, and agitate for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (for Fmoc-amino acids):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. A negative test indicates complete coupling.
-
Wash the resin with DMF.
-
-
Incorporation of this compound:
-
Neutralization: Before coupling, the hydrochloride of this compound must be neutralized. Dissolve this compound (3 eq.) in DMF and add DIPEA (3 eq.).
-
Activation: In a separate vial, dissolve HBTU (3 eq.) and HOBt (3 eq.) in DMF. Add this to the neutralized Z-D-Arg-OH solution.
-
Coupling: Add the activated Z-D-Arg-OH solution to the deprotected resin on the solid support. Agitate for 2-4 hours, monitoring the reaction by ninhydrin test.
-
Wash the resin thoroughly with DMF.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and then purify by reverse-phase HPLC.
-
Protocol 2: Protease Stability Assay
This protocol is designed to assess the stability of the synthesized peptide in human serum.
Materials:
-
Synthesized peptide (L- and D-Arg versions)
-
Human serum
-
Quenching solution: Acetonitrile with 0.1% TFA
-
RP-HPLC system
Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of the L-Arg and D-Arg peptides in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubation:
-
In a microcentrifuge tube, incubate the peptide solution with human serum (e.g., a final concentration of 1 mg/mL peptide in 90% serum) at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add an equal volume of cold quenching solution to the aliquot to stop the enzymatic reaction and precipitate the serum proteins.
-
Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis by RP-HPLC:
-
Collect the supernatant containing the peptide.
-
Analyze the supernatant by RP-HPLC using a C18 column.
-
Quantify the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the remaining intact peptide at each time point relative to the amount at time zero.
-
Plot the percentage of remaining peptide against time to determine the degradation profile and calculate the half-life (t₁/₂) of the peptide.
-
Visualizations
Caption: Mechanism of protease resistance by D-amino acid substitution.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for D-Arg peptides.
Caption: Workflow for protease stability assay using RP-HPLC.
References
Application Notes and Protocols for Z-D-Arg-OH HCl in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-Arg-OH HCl, the hydrochloride salt of N-alpha-Carbobenzyloxy-D-arginine, is a derivative of the amino acid D-arginine.[1][2][3] Unlike its L-arginine counterpart which is a substrate for enzymes like nitric oxide synthase (NOS) and arginase, D-arginine derivatives are generally more resistant to enzymatic degradation.[4] This metabolic stability makes this compound and other D-amino acid derivatives valuable tools in drug discovery, particularly for developing peptides that are more stable in biological systems.[4] While primarily used in peptide synthesis as a protected form of D-arginine, its structural similarity to L-arginine allows it to be explored as a potential modulator of enzymes that utilize L-arginine. This document provides an overview of its applications, relevant protocols, and the underlying biochemical pathways.
Mechanism of Action: Targeting L-Arginine Metabolism
The primary application of this compound in functional drug discovery stems from its potential to interact with enzymes that metabolize L-arginine. L-arginine is a semi-essential amino acid crucial for numerous physiological processes, including protein synthesis, the urea cycle, and as a precursor for signaling molecules like nitric oxide (NO) and polyamines.[5][6][7] Two key enzymes, nitric oxide synthase (NOS) and arginase, compete for L-arginine as a common substrate.[8]
-
Nitric Oxide Synthase (NOS): Catalyzes the oxidation of L-arginine to produce NO and L-citrulline.[9][10] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[7][10]
-
Arginase: Hydrolyzes L-arginine into ornithine and urea.[7] Ornithine is a precursor for polyamines, which are essential for cell proliferation, and proline, important for collagen synthesis.[11]
By acting as a competitive inhibitor of these enzymes, particularly arginase, this compound can modulate the downstream effects of L-arginine metabolism. Arginase inhibition, for instance, can increase the bioavailability of L-arginine for NOS, leading to enhanced NO production.[8] This has significant implications for diseases characterized by endothelial dysfunction or immune suppression.
Applications in Drug Discovery
Immuno-Oncology
In the tumor microenvironment, myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) often upregulate arginase.[12] This leads to the depletion of L-arginine, which is essential for T-cell proliferation and function, thereby creating an immunosuppressive environment.[12][13][14] Arginase inhibitors can reverse this effect by restoring L-arginine levels, thus enhancing anti-tumor T-cell responses.[8]
-
Key Application: Reversing myeloid cell-mediated T-cell suppression to enhance the efficacy of immunotherapies like checkpoint inhibitors.[8]
Cardiovascular Diseases
Excessive arginase activity has been linked to cardiovascular diseases such as atherosclerosis, hypertension, and ischemia-reperfusion injury.[15] By depleting L-arginine, arginase can uncouple endothelial NOS (eNOS), leading to the production of superoxide instead of NO, contributing to endothelial dysfunction. Arginase inhibitors can potentially restore eNOS function and improve vascular health.
-
Key Application: Investigating the therapeutic potential of restoring endothelial function by increasing NO bioavailability.
Infectious Diseases and Sepsis
During infection and sepsis, the immune response can be complex, with both NOS and arginase pathways being activated.[12] Modulating L-arginine availability can influence the outcome. For instance, enhancing NO production can be microbicidal, while controlling excessive inflammation is also crucial. L-arginine supplementation has been shown to augment bacterial phagocytosis by neutrophils, an effect mediated through NOS activity.[16] Arginine has also been shown to stimulate T-cell immunity, enhancing survival in experimental models of peritonitis.[17]
-
Key Application: Studying the modulation of immune responses to pathogens and in systemic inflammatory conditions.
Quantitative Data Summary
| Inhibitor | Target | IC50 Value | Organism | Notes |
| CB-1158 (Numidargistat) | Arginase 1 | 86 nM[8] | Human | Potent and selective arginase 1 inhibitor.[8] |
| CB-1158 (Numidargistat) | Arginase 2 | 296 nM[8] | Human | Shows selectivity for Arginase 1 over Arginase 2.[8] |
| OATD-02 | Arginase 1 | 20 nM[8] | Human | Boronic acid derivative with high potency.[8] |
| OATD-02 | Arginase 2 | 48 nM[8] | Human | Potent inhibitor of both arginase isoforms.[8] |
| NOHA | Arginase | 230 µM (IC50)[8] | Not Specified | A well-established, though less potent, arginase inhibitor.[8] |
| nor-NOHA | Arginase | 340 µM (IC50)[8] | Not Specified | Another reference arginase inhibitor.[8] |
| ABH | Arginase 1 | 0.14 ± 0.01 µM[18] | Human | IC50 determined using a purified human arginase I assay.[18] |
Experimental Protocols
In Vitro Arginase Inhibition Assay (Colorimetric)
This protocol is a generalized method for determining the inhibitory activity of compounds like this compound on arginase activity by measuring the production of urea.[8][15]
Materials:
-
Recombinant human arginase 1 or 2
-
Assay buffer (e.g., 50 mM CHES, pH 9.5)
-
Cofactor solution (e.g., 10 mM MnCl₂)
-
L-arginine solution (substrate)
-
This compound (or other test inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
Acidic stop solution (e.g., 0.72M HCl)
-
Urea detection reagents (colorimetric kit)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Activation: Pre-incubate the recombinant arginase in the assay buffer containing the manganese cofactor.[8]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.[8] Include a vehicle control (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the diluted inhibitor solutions.
-
Reaction Initiation: Add the activated arginase enzyme to each well containing the inhibitor and incubate briefly.[8] Then, add the L-arginine substrate to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 hours).[19]
-
Reaction Termination: Stop the reaction by adding the acidic stop solution.[8]
-
Urea Detection: Add the urea colorimetric reagents according to the manufacturer's instructions. This typically involves an incubation period for color development.[15][19]
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance values against the inhibitor concentrations. Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.[8]
T-Cell Proliferation Assay with Myeloid Cell Co-culture
This protocol assesses the ability of this compound to rescue T-cell proliferation from suppression by arginase-expressing myeloid cells.
Materials:
-
Myeloid cells capable of arginase expression (e.g., bone marrow-derived macrophages differentiated to an M2 phenotype, or MDSCs)
-
T-cells (e.g., isolated from spleen or peripheral blood)
-
Cell culture medium (e.g., RPMI-1640)
-
T-cell proliferation stimulus (e.g., anti-CD3/anti-CD28 antibodies)
-
This compound
-
Proliferation dye (e.g., CFSE) or [³H]-thymidine
-
Flow cytometer or liquid scintillation counter
Procedure:
-
Myeloid Cell Culture: Culture myeloid cells under conditions that induce arginase expression (e.g., with IL-4 for M2 macrophage polarization).
-
T-Cell Labeling: Label T-cells with a proliferation dye like CFSE according to the manufacturer's protocol.
-
Co-culture Setup: Co-culture the labeled T-cells with the arginase-expressing myeloid cells in a multi-well plate.
-
Treatment: Add different concentrations of this compound to the co-cultures. Include a positive control (T-cells alone with stimulus) and a negative control (co-culture without inhibitor).
-
Stimulation: Add the T-cell proliferation stimulus (e.g., anti-CD3/anti-CD28).
-
Incubation: Incubate the co-cultures for a period sufficient for T-cell proliferation (e.g., 72-96 hours).
-
Proliferation Measurement:
-
CFSE: Harvest the cells and analyze T-cell proliferation by flow cytometry. Proliferation is measured by the dilution of the CFSE dye in daughter cells.
-
[³H]-thymidine: Add [³H]-thymidine for the final 18-24 hours of culture. Harvest the cells and measure the incorporation of [³H]-thymidine using a liquid scintillation counter.
-
-
Data Analysis: Quantify the proliferation in each condition and determine the dose-dependent effect of this compound on reversing the myeloid cell-induced suppression of T-cell proliferation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. calpaclab.com [calpaclab.com]
- 3. peptide.com [peptide.com]
- 4. Z-Arg-OH.HCl | 56672-63-0 | Benchchem [benchchem.com]
- 5. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arginine-dependent immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Arginine Hydrochloride? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. L-arginine binding to nitric-oxide synthase. The role of H-bonds to the nonreactive guanidinium nitrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulated Arginine Metabolism in Immunopathogenesis of a Wide Range of Diseases: Is There a Way to Pass between Scylla and Charybdis? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arginine and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. T Cells Encountering Myeloid Cells Programmed for Amino Acid-dependent Immunosuppression Use Rictor/mTORC2 Protein for Proliferative Checkpoint Decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. l-arginine availability regulates T-lymphocyte cell-cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Supplemental L-arginine HCl augments bacterial phagocytosis in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stimulation of T cell immunity by arginine enhances survival in peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bioassaysys.com [bioassaysys.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
preventing side reactions with Z-D-Arg-OH HCl in peptide synthesis
Welcome to the technical support center for the utilization of Z-D-Arg-OH HCl in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the incorporation of this reagent into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound and how does it impact my synthesis?
A1: The most prevalent side reaction is the intramolecular formation of a δ-lactam. This occurs when the activated carboxylic acid of the Z-D-Arg-OH moiety reacts with its own guanidino side chain, forming a stable six-membered ring. This cyclization renders the amino acid incapable of coupling to the growing peptide chain, leading to the formation of deletion sequences where the D-arginine residue is missing (des-Arg peptides).[1][2] This side reaction consumes the activated arginine, reducing the overall yield of the target peptide.[1]
Q2: What factors influence the rate of δ-lactam formation?
A2: Several factors can influence the extent of δ-lactam formation:
-
Coupling Reagents: The method used to activate the carboxylic acid of this compound significantly affects the rate of lactam formation.
-
Protecting Groups: The nature of the protecting group on the guanidino side chain is critical. While the Z-group protects the alpha-amino group, the guanidino group's protection (or lack thereof) plays a role.
-
Solvent: The solvent system used for the coupling reaction can either promote or suppress the formation of the δ-lactam.
-
Temperature: Elevated temperatures, which might be used to increase coupling speed, can also accelerate the rate of this side reaction.
Q3: Are there other notable side reactions associated with this compound?
A3: Yes, other potential side reactions include:
-
Racemization: As with other amino acids, there is a risk of racemization at the alpha-carbon during the activation and coupling steps, which can lead to the incorporation of the L-arginine diastereomer. This is particularly a concern with certain coupling reagents and under basic conditions.
-
Ornithine Formation: If a nitro (NO2) protecting group is used on the guanidino side chain, its removal can sometimes lead to the formation of ornithine as a byproduct.[1]
-
Transfer of Sulfonyl Protecting Groups: If a sulfonyl-based protecting group (like Tosyl) is used on the guanidino group of arginine, it can be transferred to other nucleophilic residues, such as tryptophan, during the final cleavage and deprotection steps.[1]
Troubleshooting Guide
Problem: High levels of des-Arg (arginine deletion) impurity in the final peptide.
This is a common issue and is often a direct consequence of δ-lactam formation during the coupling of the arginine residue.[2] The inactive lactam is washed away, and the subsequent amino acid is coupled to the peptide chain that is missing the intended arginine.
Recommended Solutions:
-
Optimize Coupling Reagent: Avoid using the mixed anhydride method for arginine coupling as it has been shown to induce more δ-lactam formation.[3] A reliable alternative is the use of a carbodiimide, such as DIC, in combination with an additive like OxymaPure.[2]
-
Double Coupling: To compensate for the loss of activated arginine to lactam formation, a "double coupling" strategy is often employed. After the initial coupling reaction, the resin is drained and washed, and a fresh solution of the activated arginine is added for a second coupling step. This increases the probability of complete incorporation of the arginine residue.[1][2]
-
Guanidino Group Protection: The use of a nitro (NO2) protecting group on the arginine side chain has been shown to prevent the formation of δ-lactam.[1][4] However, the removal of the NO2 group requires specific, and sometimes harsh, conditions.
Problem: Presence of diastereomeric impurities (L-Arg instead of D-Arg).
This indicates that racemization has occurred during the coupling of this compound.
Recommended Solutions:
-
Choice of Coupling Reagent: Utilize coupling reagents known to suppress racemization. Phosphonium salt-based reagents like PyBOP are generally effective in minimizing racemization.[5] Carbodiimides such as DCC and DIC can be used, but it is crucial to include racemization-suppressing additives.[5][6]
-
Use of Additives: When using carbodiimide coupling reagents, the addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is essential to minimize racemization.[6][7]
-
Control of Reaction Conditions: Perform couplings at low temperatures (e.g., 0 °C) to reduce the rate of racemization. Also, minimize the pre-activation time of the amino acid.
Data Presentation
Table 1: Qualitative Comparison of Coupling Reagents for Z-D-Arg-OH Coupling
| Coupling Reagent Class | Examples | Propensity for δ-Lactam Formation | Racemization Risk | Notes |
| Carbodiimides | DCC, DIC | Moderate | Moderate to High | Use with additives (HOBt, OxymaPure) is essential to suppress racemization.[5][6] |
| Phosphonium Salts | PyBOP | Low to Moderate | Low | Generally a safer choice to avoid significant racemization.[5] |
| Aminium/Uronium Salts | HBTU, HATU | Low to Moderate | Low | Very efficient coupling reagents with low racemization.[6] |
| Mixed Anhydrides | Isobutyl chloroformate | High | Moderate | Generally not recommended for arginine coupling due to high lactam formation.[3] |
Experimental Protocols
Protocol 1: Coupling of this compound using DIC/OxymaPure
This protocol is designed to minimize δ-lactam formation by using a carbodiimide with a racemization-suppressing additive.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents relative to resin loading)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
OxymaPure (3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Swell the deprotected peptide-resin in DMF for 30 minutes.
-
In a separate reaction vessel, dissolve this compound and OxymaPure in a minimal amount of DMF.
-
Add DIC to the solution from step 2 and allow to pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating incomplete coupling), a second coupling (double coupling) is recommended.
Protocol 2: Quantitative Analysis of δ-Lactam Formation by HPLC
This protocol allows for the quantification of δ-lactam formation under specific coupling conditions.
Procedure:
-
Set up the coupling reaction as described in Protocol 1 or with the conditions you wish to evaluate.
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take a small aliquot (e.g., 10 µL) of the supernatant from the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with 0.5 mL of acetonitrile (CH3CN).
-
Analyze the quenched sample by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The HPLC trace will allow for the separation and quantification of the unreacted Z-D-Arg-OH, the activated ester, and the formed δ-lactam.[2]
-
After the final time point, the peptide can be cleaved from the resin, and the coupling efficiency can be determined by quantifying the amount of the desired peptide versus the des-Arg deletion sequence.[2]
Mandatory Visualizations
Caption: Competing reaction pathways for activated Z-D-Arg-OH during peptide synthesis.
Caption: Troubleshooting workflow for high levels of des-Arg peptide impurity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Z-D-Arg-OH HCl Activation and Coupling
Welcome to the technical support center for optimizing the activation and coupling of Z-D-Arg-OH HCl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful incorporation of this reagent into your peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this compound?
A1: The main challenges associated with the coupling of this compound are twofold. Firstly, the bulky guanidinium side chain of arginine, even without a protecting group, can cause steric hindrance, potentially slowing down the coupling reaction. Secondly, the hydrochloride (HCl) salt form requires neutralization with a base before the amino acid can be effectively activated and coupled. Failure to add a sufficient amount of a suitable base will prevent the reaction from proceeding.
Q2: Why is the choice of coupling reagent critical for Z-D-Arg-OH?
A2: The selection of a coupling reagent is crucial as it directly influences reaction speed, yield, and the risk of racemization.[1] Arginine is susceptible to a side reaction known as δ-lactam formation, where the activated carboxyl group reacts intramolecularly with the side-chain guanidino group. This consumes the activated amino acid and prevents its incorporation into the peptide. Additionally, the use of a D-amino acid introduces the risk of epimerization (conversion to the L-enantiomer) at the α-carbon, especially with prolonged activation times or the use of strong bases.[1][2]
Q3: How do I handle the HCl salt during the coupling reaction?
A3: The hydrochloride salt must be neutralized to liberate the free carboxylate for activation. This is achieved by adding at least one equivalent of a non-nucleophilic tertiary base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), to the reaction mixture.[3] If the amine component you are coupling to is also a salt (e.g., an amino acid ester hydrochloride), an additional equivalent of base will be required.
Q4: What is racemization and how can it be minimized when using Z-D-Arg-OH?
A4: Racemization is the conversion of a chiral molecule into its mirror image, in this case, the conversion of D-arginine to L-arginine. This can occur during the activation of the carboxyl group.[1] To minimize racemization, it is recommended to use racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[2][4] Additionally, avoiding excessive amounts of strong bases and elevated temperatures can help preserve the stereochemical integrity of the D-arginine.[1]
Q5: My coupling reaction is slow or incomplete. What are the likely causes?
A5: Slow or incomplete coupling can be due to several factors:
-
Insufficient Activation: The chosen coupling reagent may not be potent enough. Consider switching to a more powerful reagent like HATU or HBTU.[4]
-
Steric Hindrance: The amino acid being coupled to may be particularly bulky, exacerbating the steric hindrance of the arginine side chain.
-
Peptide Aggregation: In solid-phase peptide synthesis (SPPS), the growing peptide chain may aggregate, making the N-terminus inaccessible. Switching to a solvent like N-methylpyrrolidone (NMP) or adding chaotropic salts may help.
-
Inadequate Reaction Time: Some couplings, especially those involving hindered amino acids, simply require longer reaction times.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low to no product formation | Failure to neutralize the HCl salt. | Add one to two equivalents of a non-nucleophilic base (e.g., DIPEA, NMM) to the reaction mixture before adding the coupling reagent. The carboxyl group must be deprotonated to be activated.[3] |
| Hydrolysis of activated species. | Ensure the use of anhydrous solvents (e.g., DMF, DCM) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent water from quenching the activated amino acid. | |
| Presence of a D-arginine diastereomer in the final product | Racemization during activation. | Incorporate a racemization-suppressing additive such as HOBt or OxymaPure into your coupling protocol.[2] Avoid excessively strong bases and high temperatures. Carbodiimide-based methods with additives are generally less prone to racemization than some onium salt reagents.[1] |
| Incomplete coupling (detected by TLC or a positive Kaiser test in SPPS) | Steric hindrance or suboptimal activation. | Switch to a more reactive coupling reagent such as HATU or PyBOP.[4] These reagents are known to be more effective for hindered couplings. Alternatively, performing a "double coupling" by repeating the coupling step with fresh reagents can drive the reaction to completion. |
| δ-Lactam formation. | Pre-activating the this compound for a short period (1-5 minutes) with the coupling reagent before adding it to the amine component can sometimes favor the intermolecular reaction over the intramolecular lactam formation. | |
| Difficulty in purifying the final product | Byproducts from the coupling reagent. | If using a carbodiimide like DCC in solution-phase synthesis, the dicyclohexylurea (DCU) byproduct is poorly soluble and can often be removed by filtration.[4] For water-soluble byproducts from reagents like EDC, an aqueous workup is effective.[4] |
Data Presentation
Comparison of Common Coupling Reagents for this compound in Solution-Phase Synthesis
| Coupling Reagent System | Base (Equivalents) | Additive (Equivalents) | Typical Activation Time | Typical Coupling Time | Estimated Yield | Racemization Risk |
| DIC / HOBt | NMM (1.1) | HOBt (1.1) | 5-10 min | 4-12 hours | 80-90% | Low |
| EDC / HOBt | NMM (1.1) | HOBt (1.1) | 5-10 min | 4-12 hours | 75-85% | Low |
| HBTU | DIPEA (2.0) | None | 2-5 min | 1-3 hours | 90-98% | Moderate |
| HATU | DIPEA (2.0) | None | 2-5 min | 30-60 min | >95% | Low-Moderate |
| PyBOP | DIPEA (2.0) | None | 2-5 min | 1-4 hours | 90-95% | Low |
Note: These values are estimates for a standard coupling and can vary significantly based on the specific substrates, solvent, and temperature.
Experimental Protocols
Protocol 1: Solution-Phase Coupling of this compound using DIC/HOBt
This protocol describes the coupling of this compound to an amino acid ester hydrochloride (H-AA-OR·HCl).
Materials:
-
This compound (1.0 eq)
-
H-AA-OR·HCl (1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
N-Methylmorpholine (NMM) (2.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard aqueous workup solutions (e.g., 1N HCl, saturated NaHCO₃, brine)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound, H-AA-OR·HCl, and HOBt in anhydrous DCM or DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Add NMM to the solution and stir for 10 minutes to ensure complete neutralization.
-
Add DIC dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the diisopropylurea (DIU) byproduct.
-
Dilute the filtrate with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude peptide.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Solution-Phase Coupling of this compound using HATU
This protocol is suitable for more challenging couplings where speed and efficiency are critical.
Materials:
-
This compound (1.0 eq)
-
H-AA-OR·HCl (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard aqueous workup solutions
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound and H-AA-OR·HCl in anhydrous DMF.
-
Add HATU to the solution.
-
Add DIPEA to the reaction mixture and stir at room temperature.
-
Stir for 30-60 minutes, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Alternatively, dilute with Ethyl Acetate and perform an aqueous workup as described in Protocol 1. The byproducts from HATU are generally water-soluble.
-
Collect the crude product by filtration or extraction.
-
Purify the crude product as required.
Visualizations
References
Technical Support Center: Improving the Yield of Peptides Containing Z-D-Arg-OH HCl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing N-α-Benzyloxycarbonyl-D-arginine hydrochloride (Z-D-Arg-OH HCl). Our goal is to help you optimize your experimental protocols to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when incorporating this compound, and how does it affect my yield?
A1: The most prevalent and yield-reducing side reaction during the coupling of this compound is the formation of a δ-lactam. This occurs when the activated carboxylic acid of the arginine derivative intramolecularly reacts with its own guanidino side chain, creating a stable six-membered ring. This cyclization consumes the activated arginine, rendering it unable to couple to the growing peptide chain. This leads to the formation of deletion sequences (peptides missing the intended arginine residue), which significantly lowers the overall yield of the target peptide.
Q2: How does the choice of coupling reagent impact the incorporation of this compound?
A2: The choice of coupling reagent is critical in balancing coupling efficiency and minimizing side reactions like δ-lactam formation. Reagents are broadly categorized into carbodiimides (e.g., DIC, DCC), aminium/uronium salts (e.g., HBTU, HATU), and phosphonium salts (e.g., PyBOP). Aminium/uronium and phosphonium salt reagents are generally more reactive and can lead to faster coupling times, which may reduce the opportunity for lactam formation. However, carbodiimides, when used with additives like HOBt or OxymaPure, can also be very effective and are a more cost-effective option.
Q3: Can the solvent used in the coupling reaction affect the yield?
A3: Yes, the solvent plays a crucial role. N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most common solvents in solid-phase peptide synthesis (SPPS).[1] NMP is generally considered a better solvent for promoting resin swelling and disrupting peptide aggregation, which can be beneficial for improving coupling efficiency, especially in longer or more hydrophobic peptides.[2] Some studies have also explored greener solvent alternatives and their effects on side reactions.
Q4: What is "double coupling," and should I use it for this compound?
A4: Double coupling is a strategy where after the initial coupling reaction, the resin is washed, and a fresh solution of the activated amino acid is added for a second coupling step.[1] This is a highly recommended technique for sterically hindered amino acids like arginine to ensure the reaction goes to completion and to compensate for any activated arginine lost to δ-lactam formation.[2]
Q5: How can I monitor the efficiency of the coupling reaction for this compound?
A5: The efficiency of each coupling step can be monitored using a qualitative colorimetric test, such as the Kaiser (ninhydrin) test.[3] This test detects the presence of free primary amines on the resin. A positive result (blue beads) after a coupling step indicates that the reaction is incomplete, and a recoupling is necessary.[3]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered when synthesizing peptides containing this compound.
Issue 1: Low Overall Peptide Yield After Cleavage
-
Question: My final peptide yield is significantly lower than expected. How do I determine the cause?
-
Answer: A low final yield can result from either inefficient synthesis on the resin or problems during the final cleavage and work-up.
-
Diagnostic Steps:
-
Test Cleavage: Before cleaving the entire batch, perform a test cleavage on a small amount of the peptide-resin (10-20 mg). Analyze the cleaved product by mass spectrometry (MS) to confirm the presence of the target peptide's mass.[3] This will verify if the synthesis was successful.
-
Check for Deletion Sequences: In the MS of the crude product, look for masses corresponding to the target peptide minus the mass of the arginine residue (des-Arg impurity). The presence of this species is a strong indicator of δ-lactam formation during the arginine coupling step.
-
-
Solutions:
-
If the target peptide is not detected, there was a major failure in the synthesis. Review your entire protocol, and check the quality of all reagents and solvents.
-
If deletion sequences are prominent, focus on optimizing the arginine coupling step (see Issue 2).
-
If the synthesis appears successful on a small scale but the yield from the large-scale cleavage is low, investigate the cleavage and precipitation steps. Ensure your cleavage cocktail is fresh and appropriate for your protecting groups. Optimize your peptide precipitation procedure by using cold diethyl ether and ensuring sufficient time for precipitation.[3]
-
-
Issue 2: Incomplete Coupling of this compound
-
Question: The Kaiser test is positive after coupling this compound, or I have a high percentage of des-Arg impurity. What should I do?
-
Answer: This is a classic sign of inefficient coupling, likely exacerbated by δ-lactam formation.
-
Solutions:
-
Implement Double Coupling: This is the most straightforward and often most effective solution. Perform a second coupling with fresh reagents to drive the reaction to completion.[1][2]
-
Increase Reagent Concentration: Use a higher concentration of this compound and the coupling reagents (e.g., 0.5 M). This can improve the reaction kinetics of the desired intermolecular coupling over the intramolecular lactam formation.[1]
-
Optimize Coupling Reagent: If using a carbodiimide like DIC, ensure an additive like HOBt or OxymaPure is present. Consider switching to a more potent coupling reagent like HATU or HCTU, which can accelerate the coupling reaction.
-
Change Solvent: If you are using DMF, switching to NMP may improve solvation and reduce aggregation, leading to better coupling efficiency.
-
-
Issue 3: Peptide Aggregation During Synthesis
-
Question: I'm noticing that the resin is shrinking, and my coupling reactions are becoming sluggish, especially after adding several amino acids. What is happening?
-
Answer: This is a sign of peptide aggregation on the solid support, where peptide chains interact with each other, hindering the access of reagents. Arginine-rich peptides can be prone to aggregation.
-
Solutions:
-
Solvent Choice: Use NMP as the primary solvent, as it is better at disrupting secondary structures than DMF.
-
Chaotropic Agents: In very difficult cases, adding chaotropic salts like LiCl to the coupling mixture can help to break up aggregates.
-
Incorporate Pseudoproline Dipeptides: If the sequence allows, incorporating pseudoproline dipeptides at strategic locations can disrupt the formation of secondary structures that lead to aggregation.
-
-
Data Presentation
The selection of coupling reagents and additives can significantly influence the successful incorporation of arginine residues by minimizing δ-lactam formation. While specific comparative data for this compound is limited, the following table summarizes the expected performance based on data for analogous arginine derivatives.
Table 1: Comparative Performance of Coupling Reagents for Arginine Incorporation
| Coupling Reagent Class | Representative Reagents | Relative Coupling Efficiency | Propensity for Lactam Formation | Key Advantages | Potential Disadvantages |
| Carbodiimides | DIC, DCC | Moderate to High | Moderate | Cost-effective, widely used. | Slower reaction times can allow for more lactam formation; requires an additive (e.g., HOBt, OxymaPure) to suppress racemization. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Very High | Low to Moderate | Fast reaction times, high yields, effective for sterically hindered residues. | Higher cost, potential for side reactions if used in large excess. |
| Phosphonium Salts | PyBOP, PyAOP | High | Low to Moderate | Rapid reactions, good yields, byproducts are generally water-soluble. | Can be less effective than aminium salts for highly challenging couplings. |
Experimental Protocols
Protocol 1: Standard Double Coupling of this compound in SPPS (Fmoc/tBu Strategy)
This protocol outlines a manual solid-phase synthesis procedure for incorporating this compound using a double coupling strategy.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling Reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (NMP or DMF)
-
Washing solvents (DMF, DCM)
-
20% Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 30 minutes.
-
First Coupling:
-
In a separate vessel, prepare the activation mixture: Dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in your chosen solvent (NMP or DMF). Note: The extra equivalent of base is to neutralize the HCl salt.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF again (3 times).
-
Second Coupling:
-
Repeat step 2 to prepare a fresh activation mixture.
-
Add the fresh mixture to the resin and agitate for another 1-2 hours.
-
-
Final Washing: Drain the reaction solution and wash the resin as in step 3.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (the beads should remain colorless or slightly yellow). If the test is positive, a third coupling may be necessary.
-
Fmoc Deprotection (for the next cycle): Treat the resin with 20% piperidine in DMF to remove the Z-protecting group if the synthesis continues with Fmoc-protected amino acids. Note: The Z group is typically removed at the end of the synthesis via catalytic hydrogenation or strong acid.
Protocol 2: Removal of the N-terminal Z-group
The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation.
Materials:
-
Z-protected peptide
-
Solvent (e.g., methanol, ethanol, or acetic acid)
-
Catalyst (10% Palladium on carbon - Pd/C)
-
Hydrogen source (e.g., hydrogen gas cylinder or balloon)
Procedure:
-
Dissolve the Z-protected peptide in a suitable solvent.
-
Add the Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Subject the mixture to a hydrogen atmosphere and stir vigorously.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting the synthesis of peptides containing this compound.
Caption: Troubleshooting workflow for diagnosing low peptide yield.
Caption: Optimization workflow for this compound coupling.
References
Technical Support Center: Aggregation of Peptides with Multiple Z-D-Arg-OH HCl Residues
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the aggregation of synthetic peptides containing multiple Nα-benzyloxycarbonyl-D-arginine hydrochloride (Z-D-Arg-OH HCl) residues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors causing aggregation in peptides with multiple this compound residues?
A1: Aggregation in these peptides is a multifaceted issue influenced by both intrinsic and extrinsic factors.
-
Intrinsic Factors:
-
High Density of Positive Charges: The guanidinium group of arginine is protonated at physiological pH, leading to strong electrostatic repulsion between peptide chains. However, at high concentrations, this can be counteracted by interactions with counter-ions.
-
Hydrophobicity of the Z-group: The benzyloxycarbonyl (Z) protecting group is bulky and hydrophobic, which can contribute to intermolecular hydrophobic interactions, promoting aggregation.[1][2]
-
D-Amino Acid Configuration: While D-amino acids are incorporated to increase resistance to enzymatic degradation, they can influence the peptide's secondary structure and aggregation propensity.[3] The effect is sequence-dependent and can sometimes disrupt the formation of stable, ordered aggregates.
-
Peptide Sequence and Length: The overall amino acid composition and the length of the peptide play a crucial role. Longer peptides and those with alternating hydrophobic and hydrophilic residues can be more prone to aggregation.[4]
-
-
Extrinsic Factors:
-
Peptide Concentration: Higher peptide concentrations generally increase the likelihood of intermolecular interactions and aggregation.
-
pH and Ionic Strength of the Solution: The pH of the solution affects the charge state of the arginine residues and the C- and N-termini. Peptides are often least soluble at their isoelectric point (pI). The ionic strength of the buffer can modulate electrostatic interactions; high salt concentrations can screen charges and potentially promote aggregation.[5]
-
Solvent: The choice of solvent is critical. While the hydrochloride salt form enhances solubility in aqueous solutions, organic co-solvents are often necessary.[6]
-
Temperature: Temperature can have a variable effect. While it can increase solubility, it can also promote hydrophobic interactions and increase the rate of aggregation.
-
Mechanical Stress: Agitation, stirring, or multiple freeze-thaw cycles can introduce mechanical stress that may induce aggregation.
-
Q2: How does the this compound moiety specifically contribute to aggregation?
A2: The this compound residue contributes to aggregation in a dichotomous manner. The D-arginine provides a positive charge, which can maintain solubility through electrostatic repulsion at lower concentrations. The hydrochloride salt further aids in aqueous solubility.[7] However, the bulky and hydrophobic benzyloxycarbonyl (Z) group can drive aggregation through non-polar interactions, especially in peptides containing multiple such residues.[1][2] The D-configuration can alter the peptide's ability to form regular secondary structures, which might either inhibit or promote certain types of aggregates compared to the L-arginine counterpart.[3]
Q3: Can L-arginine be used as an additive to prevent the aggregation of my this compound-containing peptide?
A3: The use of L-arginine as an excipient to prevent aggregation is a well-documented strategy for many proteins and some peptides.[8][9] It is thought to work by interacting with hydrophobic patches on the peptide surface and by acting as a "neutral crowder".[8] However, the effect of arginine as an additive is highly concentration-dependent and protein/peptide-specific. In some cases, particularly at lower concentrations, arginine has been observed to induce aggregation.[10] Therefore, while it is a viable strategy to explore, the optimal concentration of L-arginine must be determined empirically for your specific peptide.
Troubleshooting Guides
Problem 1: My lyophilized peptide powder will not dissolve.
Cause: The peptide has formed strong aggregates during synthesis, cleavage, purification, or lyophilization.
Solutions:
-
Systematic Solvent Screening:
-
Start with sterile, deionized water. The HCl salt should promote solubility.
-
If insoluble, try a dilute acidic solution (e.g., 0.1% acetic acid or 0.1% TFA in water). This will ensure the guanidinium groups are fully protonated.
-
If aggregation persists, introduce organic co-solvents. Test solubility in a small amount of peptide with solvents such as DMSO, DMF, or acetonitrile (ACN), followed by the slow, dropwise addition of your aqueous buffer.[11]
-
-
Sonication: Use a bath sonicator to apply gentle energy to break up aggregates. Avoid probe sonicators as they can generate too much heat.
-
pH Adjustment: Ensure the pH of your final solution is at least 2 units away from the peptide's calculated isoelectric point (pI). For arginine-rich peptides, the pI will be high, so a pH in the acidic to neutral range is generally preferred.
Problem 2: My peptide dissolves initially but then precipitates over time.
Cause: The peptide is metastable in the chosen solution and is slowly aggregating.
Solutions:
-
Optimize Storage Conditions:
-
Store peptide solutions in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
If dissolved in an organic solvent like DMSO, ensure storage vials are compatible (e.g., polypropylene).
-
-
Inclusion of Excipients:
-
Experiment with the addition of L-arginine (e.g., 50-250 mM) to the buffer to see if it inhibits further aggregation.
-
In some cases, mild non-ionic detergents (e.g., Tween 20) can help maintain solubility, but check for compatibility with your downstream applications.
-
-
Re-evaluation of Buffer Conditions:
-
Adjust the pH or ionic strength of your buffer. Sometimes a slight change can significantly impact long-term stability.
-
Data Presentation
Table 1: Qualitative Impact of Various Factors on the Aggregation of Peptides with Multiple this compound Residues
| Factor | General Effect on Aggregation | Rationale |
| High Peptide Concentration | Increases | Higher probability of intermolecular interactions. |
| pH near Isoelectric Point (pI) | Increases | Net charge is minimal, reducing electrostatic repulsion. |
| High Temperature | Variable | Can increase solubility but also hydrophobic interactions. |
| Mechanical Agitation | Increases | Can induce conformational changes and expose hydrophobic regions. |
| Organic Co-solvents (e.g., DMSO, ACN) | Decreases | Disrupts hydrophobic interactions between Z-groups. |
| High Ionic Strength | Variable | Can screen electrostatic repulsion, potentially increasing aggregation. |
| Addition of L-Arginine | Variable | Can suppress aggregation by masking hydrophobic patches, but can also induce it.[8][10] |
Table 2: Recommended Starting Solvents for Peptides Rich in this compound
| Solvent System | Suitability | Notes |
| Sterile Deionized Water | First choice | The HCl salt should aid solubility. |
| 0.1% Acetic Acid or TFA in Water | Good alternative | Ensures full protonation of arginine residues. |
| Acetonitrile / Water Mixtures | For more hydrophobic peptides | Start with a higher ACN concentration and dilute with water. |
| DMSO or DMF | For very difficult peptides | Dissolve in a small amount of pure organic solvent first, then slowly add aqueous buffer.[11] |
Experimental Protocols
Protocol 1: Characterization of Peptide Aggregation by Size-Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[12][13][14]
Materials:
-
HPLC system with a UV detector
-
Size-exclusion column suitable for peptides (e.g., with a pore size of ~100-150 Å)
-
Mobile Phase: A buffered solution, typically phosphate or Tris-based, at a pH that ensures peptide solubility. It is often necessary to include salt (e.g., 150 mM NaCl) to minimize secondary ionic interactions with the stationary phase. The addition of a small percentage of an organic modifier like ACN or isopropanol may be required.
-
Peptide sample, carefully solubilized.
Procedure:
-
Sample Preparation: Prepare the peptide solution in the mobile phase. Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet any insoluble material.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Injection: Inject a defined volume of the peptide solution.
-
Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide backbone or 257 nm for the Z-group).
-
Analysis: Aggregates, being larger, will elute before the monomeric peptide. Integrate the peak areas to determine the relative percentage of monomer and aggregated species.
Protocol 2: Analysis of Particle Size Distribution by Dynamic Light Scattering (DLS)
Objective: To measure the size distribution of particles (aggregates) in the solution.[15]
Materials:
-
DLS instrument
-
Low-volume cuvette
-
Peptide sample, solubilized in a filtered buffer (0.22 µm filter).
Procedure:
-
Sample Preparation: Prepare a clear, homogenous solution of the peptide in a buffer that has been filtered to remove extraneous dust particles. Centrifuge the final peptide solution.
-
Instrument Setup: Set the instrument parameters, including temperature, solvent viscosity, and refractive index.
-
Measurement: Place the cuvette in the instrument and allow the temperature to equilibrate. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: The instrument's software will generate a particle size distribution profile. The presence of particles with a larger hydrodynamic radius than the expected monomer indicates aggregation.
Mandatory Visualizations
Caption: A workflow for troubleshooting the dissolution and stability of peptides prone to aggregation.
Caption: Factors influencing the aggregation of peptides containing this compound.
Caption: A typical experimental workflow for the analysis of peptide aggregation.
References
- 1. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polypeptide.com [polypeptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of monovalent salt concentration and peptide secondary structure in peptide-micelle binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Z-D-ARG-OH | 6382-93-0 [m.chemicalbook.com]
- 7. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. L-arginine induces protein aggregation and transformation of supramolecular structures of the aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. primelabpeptides.com [primelabpeptides.com]
- 12. researchgate.net [researchgate.net]
- 13. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Peptides Containing Z-D-Arg-OH HCl
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of crude synthetic peptides containing N-α-benzyloxycarbonyl-D-arginine hydrochloride (Z-D-Arg-OH HCl).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying crude peptides containing this compound?
A1: The main challenges arise from the physicochemical properties of the Z-group, the D-amino acid stereochemistry, and the basic nature of the arginine side chain.
-
Hydrophobicity of the Z-group: The benzyloxycarbonyl (Z) group is highly hydrophobic, which can lead to poor solubility of the crude peptide in aqueous buffers commonly used for purification.[1][2] This hydrophobicity can also cause peptide aggregation, resulting in broad or tailing peaks during chromatography.[1][2]
-
Diastereomeric Impurities: The presence of the D-arginine can lead to the formation of diastereomeric impurities (e.g., peptides containing L-arginine) during synthesis. These can be very difficult to separate from the desired product due to their similar hydrophobic properties.[1]
-
Basic Nature of Arginine: The guanidinium group on the arginine side chain is strongly basic, which can cause strong interactions with the stationary phase in chromatography, potentially leading to poor peak shape.
-
Complex Impurity Profile: Crude synthetic peptides often contain a variety of impurities, including deletion sequences, truncated sequences, and incompletely deprotected peptides, which may have similar properties to the target peptide, making separation challenging.[1]
Q2: What is the most effective initial purification method for a crude peptide containing this compound?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective initial method for purifying protected peptides.[1] The separation is based on the hydrophobicity of the peptide and its impurities. The Z-group significantly increases the peptide's retention on the non-polar stationary phase (like C18), allowing for good separation from more polar impurities.
Q3: How can I improve the solubility of my crude this compound-containing peptide for purification?
A3: Due to the hydrophobic Z-group, dissolving the crude peptide directly in the initial RP-HPLC mobile phase (high aqueous content) can be difficult. It is recommended to first dissolve the peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and then slowly dilute it with the initial mobile phase.
Q4: How can I separate the target D-Arg peptide from its L-Arg diastereomer?
A4: Separating diastereomers is challenging. Optimization of the RP-HPLC method is key. Using a very shallow gradient of the organic mobile phase (e.g., acetonitrile) can improve resolution.[1] If this is not sufficient, an orthogonal purification technique like chiral chromatography may be necessary.[1]
Q5: What is orthogonal purification, and when should I consider it?
A5: Orthogonal purification involves a second purification step that separates molecules based on a different principle than the first. For instance, if RP-HPLC (separating by hydrophobicity) does not yield the desired purity, you could use Ion-Exchange Chromatography (IEC), which separates based on charge.[1] This is particularly useful for removing impurities that have a similar hydrophobicity but a different charge from your target peptide.
Q6: How do I confirm the purity and identity of my final purified peptide?
A6: A combination of analytical techniques is essential:[1]
-
Analytical RP-HPLC: To assess the final purity by observing the peak area of the desired peptide relative to any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide, verifying the correct amino acid sequence and the presence of the Z-protecting group.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility of Crude Peptide | The Z-group makes the peptide hydrophobic and poorly soluble in aqueous buffers. | Dissolve the crude peptide in a minimal amount of DMSO or DMF, then slowly dilute with the initial mobile phase. |
| Broad or Tailing Peaks in RP-HPLC | Peptide aggregation due to hydrophobicity. Secondary interactions with the column's stationary phase. | Inject a more dilute sample. Use a high-purity, end-capped column. Increase the column temperature (e.g., 40-50°C). |
| Low Recovery After Purification | Irreversible adsorption of the hydrophobic peptide to the stationary phase. Peptide precipitation on the column. | Use a less retentive column (e.g., C8 or C4 instead of C18). Ensure the peptide is fully dissolved before injection. Increase the organic solvent concentration at the end of the gradient. |
| Co-elution of Impurities | Impurities have similar hydrophobicity to the target peptide. Presence of diastereomers. | Optimize the RP-HPLC gradient to be shallower to increase separation time. Try a different stationary phase (e.g., Phenyl) for different selectivity. Consider an orthogonal purification step like Ion-Exchange Chromatography. |
| High Backpressure | Clogged column or system from undissolved peptide or particulates. | Ensure the sample is fully dissolved and filtered (0.22 µm or 0.45 µm filter) before injection. |
Data Presentation
Table 1: Representative Purification Data for a Z-D-Arg-OH Containing Peptide
| Purification Stage | Purity (%) | Yield (%) | Method |
| Crude Peptide | 55 | 100 | - |
| After RP-HPLC (C18) | 92 | 45 | Reversed-Phase HPLC |
| After Ion-Exchange (SCX) | 80 | 60 | Strong Cation Exchange |
| Orthogonal (RP-HPLC then SCX) | >98 | 35 | Two-step purification |
Note: These are typical values and will vary depending on the specific peptide sequence and synthesis efficiency.
Experimental Protocols
Protocol 1: General RP-HPLC Purification
-
Sample Preparation:
-
Weigh the crude peptide.
-
Dissolve in a minimal volume of DMSO or DMF.
-
Slowly add Mobile Phase A (see below) to dilute the sample to a suitable concentration for injection.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatography System:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size). Dimensions will vary for analytical vs. preparative scale.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Detection: 220 nm.
-
-
Elution:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the prepared sample.
-
Run a linear gradient of increasing Mobile Phase B. The specific gradient will depend on the peptide's hydrophobicity but a starting point could be 5% to 65% B over 60 minutes. For separating diastereomers, a shallower gradient is recommended.[1]
-
-
Post-Purification:
-
Collect fractions corresponding to the main peak.
-
Analyze the fractions by analytical RP-HPLC and Mass Spectrometry.
-
Pool the pure fractions.
-
Lyophilize (freeze-dry) the pooled fractions to obtain the purified peptide as a powder.
-
Protocol 2: Orthogonal Purification using Strong Cation Exchange (SCX) Chromatography
This method is useful as a first step before RP-HPLC to remove non-basic and less basic impurities.
-
Sample Preparation:
-
Dissolve the crude peptide in the SCX loading buffer.
-
-
Chromatography System:
-
Column: A strong cation exchange column.
-
Loading Buffer (Buffer A): Low ionic strength buffer at a pH where the peptide is positively charged (e.g., pH 3). It is advisable to include 20-25% acetonitrile to minimize hydrophobic interactions with the resin.[1]
-
Elution Buffer (Buffer B): Loading buffer with a high concentration of salt (e.g., 1 M NaCl or KCl).[1]
-
-
Elution:
-
Load the sample onto the equilibrated column.
-
Wash the column with Buffer A to remove unbound impurities.
-
Elute the bound peptides with a linear gradient of increasing Buffer B concentration.
-
-
Post-Purification:
-
Collect and analyze fractions by RP-HPLC.
-
Pool fractions containing the target peptide.
-
These fractions will have a high salt content and will require desalting, which can be achieved with a subsequent RP-HPLC step as described in Protocol 1.
-
Visualizations
Caption: A typical workflow for the purification of this compound containing peptides.
Caption: Troubleshooting workflow for common issues in peptide purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Terrain of Z-D-Arg-OH HCl in Solid-Phase Peptide Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of Z-D-Arg-OH HCl into synthetic peptides presents a unique set of challenges and considerations in Solid-Phase Peptide Synthesis (SPPS). This technical support center provides a comprehensive guide to troubleshoot potential issues and answer frequently asked questions regarding the compatibility of this amino acid derivative with various resin types.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in SPPS?
A1: The main challenges associated with the use of this compound stem from its benzyloxycarbonyl (Z) protecting group and the inherent properties of the arginine side chain. The Z-group is typically removed by strong acidic conditions, such as hydrogenolysis or strong acids like HBr in acetic acid, which can limit its compatibility with certain SPPS strategies and resins. Furthermore, the guanidinium side chain of arginine is prone to side reactions, such as δ-lactam formation, which can lead to the deletion of the arginine residue in the final peptide.[1][2]
Q2: Which resin types are most compatible with this compound?
A2: The choice of resin is critical and depends on the overall synthetic strategy, particularly the desired C-terminal functionality and the cleavage method.
-
Merrifield Resin: This is a classic choice for Boc-SPPS and is compatible with the strong acid cleavage conditions required to remove the Z-group. However, loading can sometimes be challenging.
-
Wang Resin: While widely used in Fmoc-SPPS for producing C-terminal acids, the acid lability of the Wang resin linker may not be fully compatible with the harsh conditions needed to cleave the Z-group without significant peptide loss.[3]
-
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing for the cleavage of the peptide from the resin under very mild acidic conditions.[4] This makes it a suitable option if the goal is to obtain a protected peptide fragment with the Z-group intact for subsequent fragment condensation.
Q3: What are the common side reactions observed with this compound and how can they be minimized?
A3: The most prevalent side reaction is the formation of a δ-lactam by the intramolecular cyclization of the activated carboxylic acid with the guanidino side chain.[1][2] This leads to the capping of the growing peptide chain and the formation of a truncated sequence. To minimize this:
-
Use of Coupling Reagents: Employing efficient coupling reagents like HBTU/HOBt or HATU can promote the desired intermolecular coupling over the intramolecular side reaction.
-
Double Coupling: Performing a second coupling step for the Z-D-Arg-OH residue can help to drive the reaction to completion and incorporate the amino acid at positions where the first coupling may have failed.
-
Pre-activation: Pre-activating the Z-D-Arg-OH before addition to the resin can sometimes reduce the time the activated species is available for the intramolecular side reaction.
Another potential side reaction is the sulfonation of the arginine residue , which can occur during the final cleavage step, especially when using cleavage cocktails containing scavengers like thioanisole.[5] Using alternative scavengers or optimizing the cleavage conditions can help to mitigate this issue.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Loading Efficiency of this compound | Steric hindrance from the Z-group and the bulky arginine side chain. Incomplete activation of the carboxylic acid. Poor resin swelling. | Use a higher excess of the amino acid and coupling reagents. Optimize the activation time and temperature. Ensure adequate resin swelling in a suitable solvent (e.g., DMF or DCM) prior to loading. |
| Presence of Deletion Sequences (Missing Arginine) | Incomplete coupling due to δ-lactam formation. Steric hindrance preventing complete coupling. | Perform a double coupling for the Z-D-Arg-OH residue. Use a more potent coupling reagent (e.g., HATU). Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure completion. |
| Low Yield of Cleaved Peptide | Premature cleavage of the peptide from the resin during synthesis (especially with acid-labile resins). Incomplete cleavage from the resin. | For acid-sensitive resins like 2-CTC, use milder deprotection conditions if possible. For Merrifield resin, ensure sufficient cleavage time with a strong acid like HF. Optimize the cleavage cocktail and reaction time based on the resin and protecting groups used. |
| Modification of Arginine Side Chain (e.g., Sulfonation) | Reaction with scavengers in the cleavage cocktail. | Use a different scavenger or a scavenger-free cleavage cocktail if the peptide sequence allows. Optimize the cleavage time and temperature to minimize side reactions. |
Experimental Protocols
Loading of this compound onto Merrifield Resin (Cesium Salt Method)
This method is often used for loading the first amino acid onto Merrifield resin to minimize racemization.
-
Resin Swelling: Swell the Merrifield resin in DMF (10 mL/g of resin) for at least 1 hour.
-
Formation of Cesium Salt: Dissolve this compound (1.2 equivalents) in a mixture of ethanol and water. Neutralize the solution to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃). Evaporate the solution to dryness. Co-evaporate with anhydrous DMF twice to ensure the salt is completely dry.
-
Loading: Add the dried cesium salt of Z-D-Arg-OH to the swollen resin in DMF. Heat the mixture at 50°C for 12-24 hours.
-
Washing: After the reaction, filter the resin and wash it sequentially with DMF, a 1:1 mixture of DMF/water, DMF, DCM, and finally methanol.
-
Drying: Dry the resin under vacuum.
Loading of this compound onto 2-Chlorotrityl Chloride Resin
This protocol is suitable for attaching the first amino acid to the highly acid-sensitive 2-CTC resin.
-
Resin Swelling: Swell the 2-CTC resin in anhydrous DCM (10 mL/g of resin) for 30 minutes in a reaction vessel under an inert atmosphere.
-
Amino Acid Solution: In a separate flask, dissolve this compound (1.0-1.5 equivalents relative to the resin substitution) in a minimal amount of anhydrous DCM. If solubility is an issue, a small amount of anhydrous DMF can be added.
-
Coupling: Add the amino acid solution to the swollen resin. Then, add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the reaction mixture. Agitate the suspension at room temperature for 1-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL/g of resin) to the reaction vessel and agitate for an additional 30 minutes.
-
Washing: Filter the resin and wash it sequentially with DCM, DMF, and methanol.
-
Drying: Dry the loaded resin under vacuum.
Data Summary
Quantitative data for the loading efficiency of this compound on different resins is not extensively available in the literature, as it is highly dependent on the specific experimental conditions. However, a general comparison based on the resin characteristics is provided below.
| Resin Type | Typical Loading Range (mmol/g) | Expected Loading Efficiency with this compound | Cleavage Conditions for Z-Group Removal |
| Merrifield | 0.5 - 1.5 | Moderate to Good | Strong acid (e.g., HF, HBr/AcOH) |
| Wang | 0.3 - 1.0 | Moderate | Strong acid (potential for linker cleavage) |
| 2-Chlorotrityl Chloride | 0.8 - 1.6 | Good to Excellent | Mild acid (Z-group remains) or Strong acid |
Visualizing the Workflow
Logical Troubleshooting Flow for this compound Incorporation
Caption: Troubleshooting workflow for this compound.
Experimental Workflow for Loading this compound onto Resin
Caption: General workflow for loading this compound.
References
Validation & Comparative
Chiral Purity Analysis of Peptides Synthesized with Z-D-Arg-OH HCl: A Comparative Guide to HPLC Methods
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of synthetic peptides is a critical step in development and quality control. Peptides synthesized using Z-D-Arg-OH HCl (Nα-Carbobenzyloxy-D-arginine hydrochloride) require robust analytical methods to confirm the stereochemical integrity of the final product. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis, offering a variety of chiral stationary phases (CSPs) to achieve the necessary separation of enantiomers.
This guide provides a comparative overview of common chiral HPLC columns for the analysis of peptides containing Z-D-Arg-OH, with supporting data from studies on structurally similar N-protected amino acids and peptides. Detailed experimental protocols and workflow diagrams are also presented to aid in the implementation of these methods in the laboratory.
Comparison of Chiral Stationary Phases
The choice of chiral stationary phase is the most critical factor in developing a successful enantioselective HPLC method. The most widely used and effective CSPs for the separation of N-protected amino acids and peptides fall into three main categories: polysaccharide-based, macrocyclic glycopeptide-based, and zwitterionic ion-exchange-based columns.
Data Presentation: Performance of Chiral HPLC Columns
The following tables summarize the performance of various chiral HPLC columns for the separation of N-protected amino acids, which serve as a proxy for the performance expected for peptides containing Z-D-Arg-OH. The data is compiled from multiple studies and is intended to be illustrative. Actual performance may vary depending on the specific peptide sequence and experimental conditions.
Table 1: Polysaccharide-Based Columns
| Chiral Stationary Phase | Analyte | Mobile Phase | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) | Reference |
| Chiralpak IA | N-CBZ-Alanine | Hexane/2-Propanol (90/10) | 2.22 | 1.13 | 1.62 | [1](--INVALID-LINK--) |
| Chiralpak IB | N-CBZ-Alanine | Hexane/2-Propanol (90/10) | 1.61 | 1.05 | 0.34 | [1](--INVALID-LINK--) |
| Chiralcel OD-H | N-FMOC-Isoleucine | Hexane/Ethanol/TFA (80/20/0.1) | 1.8 | 1.45 | 3.5 | [2](--INVALID-LINK--) |
Table 2: Macrocyclic Glycopeptide-Based Columns
| Chiral Stationary Phase | Analyte | Mobile Phase | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) | Reference |
| CHIROBIOTIC T | N-BOC-Alanine | Methanol/Acetic Acid/TEA (100/0.1/0.1) | 1.5 | 1.8 | 3.0 | [3](--INVALID-LINK--) |
| CHIROBIOTIC TAG | N-BOC-Alanine | Methanol/Acetic Acid/TEA (100/0.1/0.1) | 1.2 | 2.1 | 4.2 | [3](--INVALID-LINK--) |
| CHIROBIOTIC V | N-FMOC-Phenylalanine | Methanol/Water (80/20) | 2.3 | 1.3 | 2.5 | [3](--INVALID-LINK--) |
Table 3: Zwitterionic Ion-Exchange-Based Columns
| Chiral Stationary Phase | Analyte | Mobile Phase | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) | Reference |
| CHIRALPAK ZWIX(+) | N-FMOC-Aspartic Acid | Methanol/Water (99/1) + 7.5mM Acetic Acid + 3.75mM Diethylamine | 2.1 | 1.25 | 2.8 | [4](--INVALID-LINK--) |
| CHIRALPAK ZWIX(-) | N-FMOC-Aspartic Acid | Methanol/Water (99/1) + 7.5mM Acetic Acid + 3.75mM Diethylamine | 2.5 | 1.20 | 2.5 | [4](--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these analytical techniques. Below are representative experimental protocols for chiral HPLC analysis.
Protocol 1: Chiral HPLC of Z-D-Arg-OH Containing Peptide on a Polysaccharide-Based Column
-
Column: Chiralpak IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (Isocratic elution). The ratio should be optimized for the specific peptide, starting with a 90:10 (v/v) mixture. For more polar peptides, the percentage of 2-Propanol can be increased.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve the peptide in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL
Protocol 2: Chiral HPLC of Z-D-Arg-OH Containing Peptide on a Macrocyclic Glycopeptide-Based Column
-
Column: CHIROBIOTIC T (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Polar Ionic Mode. A mixture of Methanol, Acetic Acid, and Triethylamine (e.g., 100:0.1:0.1 v/v/v). The concentrations of the additives can be adjusted to optimize the separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm or Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the peptide in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL
Protocol 3: Chiral HPLC of Z-D-Arg-OH Containing Peptide on a Zwitterionic Ion-Exchange-Based Column
-
Column: CHIRALPAK ZWIX(+) (150 x 3.0 mm, 3 µm)
-
Mobile Phase: A mixture of Methanol and Water (e.g., 99:1 v/v) containing acidic and basic additives such as Acetic Acid (e.g., 7.5 mM) and Diethylamine (e.g., 3.75 mM).[4] The ratio of additives is crucial for achieving separation.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm or Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the peptide in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 5 µL
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a typical workflow for the chiral HPLC analysis of a synthetic peptide.
Signaling Pathway: Cellular Uptake and Membrane Interaction of Arginine-Rich Peptides
Peptides containing D-arginine often exhibit enhanced stability and can function as cell-penetrating peptides (CPPs). Their mechanism of action frequently involves direct interaction with the cell membrane. The following diagram illustrates a simplified model of this process.
References
- 1. chiraltech.com [chiraltech.com]
- 2. Comparing the selectivity and chiral separation of d- and l- fluorenylmethyloxycarbonyl chloride protected amino acids in analytical high performance liquid chromatography and supercritical fluid chromatography; evaluating throughput, economic and environmental impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Z-Protected Versus Other Protected D-Arginines in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for amino acids is a critical determinant of success in peptide synthesis, directly impacting yield, purity, and the biological activity of the final product. This is particularly true for arginine, with its strongly basic guanidinium side chain that necessitates robust protection to prevent unwanted side reactions. This guide provides an objective, data-supported comparison of Z-protected D-arginine against other commonly employed protected D-arginine derivatives, offering insights into their performance in peptide synthesis.
Introduction to Arginine Protection Strategies
The guanidinium group of arginine is highly nucleophilic and requires protection during peptide synthesis to avoid side reactions.[1] The choice of protecting group is a trade-off between stability during synthesis and the ease and safety of its removal upon completion.[2] Protecting groups for arginine are broadly categorized based on the N-terminal protecting group strategy, primarily Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistries.[3]
The benzyloxycarbonyl (Z or Cbz) group is a classical N-terminal protecting group, often used in solution-phase peptide synthesis, but it can also be employed for side-chain protection.[4][5] This guide will compare the performance of Z-protected D-arginine with other alternatives such as those bearing Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), Tos (tosyl), Boc, and NO2 (nitro) protecting groups on the side chain.
Comparative Performance of Protected D-Arginines
The choice of a protecting group for D-arginine significantly influences several key aspects of peptide synthesis: coupling efficiency, the extent of racemization, the propensity for side reactions, and the conditions required for deprotection.
Quantitative Data Summary
The following tables summarize the key performance characteristics of various protected D-arginine derivatives based on available experimental data and established knowledge in peptide chemistry.
Table 1: General Characteristics and Compatibility
| Protecting Group | Nα-Protection Compatibility | Lability | Key Advantages | Key Disadvantages |
| Z (Benzyloxycarbonyl) | Boc, Fmoc | Hydrogenolysis, Strong Acid | Well-established, crystalline derivatives, resistance to racemization during activation.[4] | Requires specific deprotection methods not always compatible with standard SPPS. |
| Pbf | Fmoc | High Acid Lability | Mild cleavage conditions, reduced side reactions, less prone to transfer to Trp than Pmc.[2][6] | Sterically bulky, potentially impacting coupling efficiency.[2] |
| Pmc | Fmoc | Moderate Acid Lability | More acid labile than Mtr.[7] | Can lead to side product formation with Trp.[6] |
| Tos | Boc, Fmoc | Low Acid Lability | Robust protection.[2] | Requires harsh cleavage conditions (e.g., HF), can modify Trp.[2][6] |
| Boc | Fmoc | High Acid Lability | Removed with TFA. | Prone to δ-lactam formation.[8] |
| NO2 | Boc, Fmoc | Very Low (Requires Reduction) | Very stable, prevents δ-lactam formation.[2][9] | Harsh removal can lead to side reactions like ornithine formation.[2] |
Table 2: Performance in Peptide Synthesis
| Protecting Group | Coupling Efficiency | Racemization Risk | δ-Lactam Formation | Common Side Reactions |
| Z | Generally Good | Low during activation[4] | Possible, sequence-dependent | - |
| Pbf | Good to High | Low to Moderate | Low[9] | Transfer to Trp (less than Pmc).[2][6] |
| Pmc | Good | Low to Moderate | Moderate | Transfer to Trp.[6] |
| Tos | Variable | Low to Moderate | Possible | Modification of Trp during cleavage.[2][6] |
| Boc | Good | Moderate | High[8] | - |
| NO2 | Good | Low | Very Low[9] | Ornithine formation during deprotection.[2] |
Key Experimental Considerations and Protocols
Minimizing Racemization
Racemization of the α-carbon is a critical side reaction in peptide synthesis, leading to the formation of diastereomeric impurities that can be difficult to separate and may alter the biological activity of the peptide.[10] The risk of racemization is influenced by the coupling reagents, base, temperature, and activation time.[10]
Caption: δ-Lactam Formation Pathway.
Studies have shown that Fmoc-Arg(Boc)2-OH is highly prone to δ-lactam formation, while the NO2 protecting group effectively prevents this side reaction. [8][9]The Pbf group also shows a low tendency for δ-lactam formation. [9]
During the final acid-mediated cleavage and deprotection, sulfonyl-based protecting groups (Pbf, Pmc, Tos) can be transferred to the indole side chain of tryptophan residues. [6]The extent of this side reaction depends on the protecting group and the spatial proximity of the arginine and tryptophan residues. [6]The use of scavengers in the cleavage cocktail can help to mitigate this issue. [6]Pbf is reported to be less prone to this side reaction compared to Pmc. [2]
Deprotection Protocols
The final deprotection step is critical for obtaining the desired peptide in high purity. The conditions vary significantly depending on the protecting group.
General Deprotection Workflow:
dot
Caption: General Peptide Deprotection and Purification Workflow.
Deprotection of Z-Protected Arginine: The Z group is typically removed by catalytic hydrogenolysis (H2/Pd) or by strong acids like HBr in acetic acid. [4] Deprotection of Pbf/Pmc-Protected Arginine: These groups are removed with a trifluoroacetic acid (TFA)-based cleavage cocktail. A typical procedure involves treating the peptide-resin with a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 1.5-3 hours. [2][7] Deprotection of Tos-Protected Arginine: The Tos group requires harsh acidic conditions for removal, such as liquid hydrogen fluoride (HF). [2] Deprotection of NO2-Protected Arginine: The NO2 group is very stable and requires reduction for its removal, for example, with SnCl2 in mild acidic conditions. [9]
Conclusion
The selection of a protecting group for D-arginine is a multifaceted decision that significantly impacts the outcome of peptide synthesis.
-
Z-protected D-arginine offers the advantage of being well-established and resistant to racemization during activation, making it a suitable choice for solution-phase synthesis or when orthogonal deprotection strategies are required. [4]* For Fmoc-based solid-phase peptide synthesis , Pbf is often the preferred choice due to its high acid lability, which allows for milder cleavage conditions and reduces side reactions, particularly the transfer of the protecting group to tryptophan residues. [2]* NO2-protected D-arginine is highly effective at preventing δ-lactam formation, a major side reaction for arginine, but its removal requires specific and potentially harsh reductive conditions. [2][9]* Boc-protected D-arginine is prone to δ-lactam formation, which can limit its application. [8]* Tos-protected D-arginine provides robust protection but necessitates harsh cleavage conditions that can be detrimental to sensitive peptides. [2] Ultimately, the optimal choice of protected D-arginine will depend on the specific peptide sequence, the overall synthetic strategy (solution-phase vs. solid-phase, Boc vs. Fmoc), and the presence of other sensitive amino acid residues. Researchers should carefully consider the advantages and disadvantages of each protecting group to maximize the yield and purity of their target peptide.
References
- 1. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. mdpi.com [mdpi.com]
- 9. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Comparative Guide to Peptide Sequence Validation: Edman Degradation vs. Mass Spectrometry for Peptides Containing C-Terminal Z-D-Arg-OH
For researchers, scientists, and drug development professionals, the precise validation of synthetic peptide sequences is critical for ensuring efficacy, safety, and reproducibility. Peptides incorporating modified amino acids, such as a C-terminal Z-D-Arg-OH (N-benzyloxycarbonyl-D-Arginine), present unique analytical challenges. This guide provides an objective comparison between traditional Edman degradation and modern mass spectrometry techniques for the sequence validation of such peptides, supported by detailed experimental protocols and illustrative data.
Methodology 1: Edman Degradation
Edman degradation is a cornerstone of protein chemistry, enabling the sequential removal and identification of amino acids from the N-terminus of a peptide.[1][2][3] The process involves a cyclical chemical reaction that cleaves the N-terminal amino acid without breaking the other peptide bonds.[3]
Applicability to a Peptide with C-Terminal Z-D-Arg-OH
A crucial limitation of Edman degradation is that it proceeds exclusively from the N-terminus.[3][4] Therefore, for a peptide with the structure H₂N-AA₁-AA₂-...-AAₙ-(Z-D-Arg)-OH, the Edman sequencer will successfully identify residues AA₁ through AAₙ. However, it will not identify the final, C-terminal modified residue (Z-D-Arg-OH). The sequencing run will simply end after the last standard amino acid is cleaved.
Furthermore, if the benzyloxycarbonyl (Z) group is present on the N-terminal amino acid of the peptide, it will block the initial coupling reaction with phenyl isothiocyanate (PITC), rendering standard Edman degradation impossible.[3][4][5] In such cases, a chemical deprotection step to remove the Z-group is mandatory before sequencing can begin.
Experimental Protocol: Edman Degradation
1. N-Terminal Deprotection (if N-terminus is Z-protected)
-
Materials : Z-protected peptide, 10% Palladium on carbon (Pd/C), cyclohexene, ethanol, 0.1 M HCl.
-
Procedure :
-
Dissolve the Z-protected peptide in a 2:1 solution of ethanol and cyclohexene.
-
Add 10% Pd/C catalyst (approximately 50% w/w relative to the peptide).
-
Heat the mixture to reflux under an inert argon atmosphere for approximately 45-60 minutes.[6]
-
Cool the reaction mixture and filter through celite to remove the Pd/C catalyst.
-
Wash the catalyst with ethanol and 0.1 M HCl.
-
Evaporate the solvent from the filtrate and purify the deprotected peptide using reversed-phase HPLC.
-
2. Automated Edman Degradation Sequencing
-
Materials : Purified peptide sample (10-100 picomoles), phenyl isothiocyanate (PITC), trifluoroacetic acid (TFA), and solvents for automated sequencer (e.g., ethyl acetate, heptane, acetonitrile).
-
Procedure : The protocol is executed by an automated protein sequencer (e.g., Shimadzu PPSQ series).
-
Coupling : The peptide is reacted with PITC under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative at the free N-terminus.[1]
-
Washing : Excess reagents are washed away with organic solvents.
-
Cleavage : The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using anhydrous TFA, forming an anilinothiazolinone (ATZ)-amino acid.[4][7]
-
Extraction : The ATZ-amino acid is extracted with an organic solvent, leaving the shortened peptide for the next cycle.
-
Conversion : The extracted ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative using aqueous acid.[4][7]
-
Identification : The PTH-amino acid is identified via reversed-phase HPLC by comparing its retention time to a standard chromatogram of the 20 common PTH-amino acids.
-
Cycling : The process is repeated for the new N-terminus of the shortened peptide.
-
Methodology 2: Mass Spectrometry
Mass spectrometry (MS) has become the predominant method for peptide and protein sequencing due to its high sensitivity, speed, and versatility, especially in handling modifications.[5][8] Tandem mass spectrometry (MS/MS) is used to fragment a selected peptide ion and the resulting fragment ion spectrum is used to deduce the amino acid sequence.[8]
Applicability to a Peptide with C-Terminal Z-D-Arg-OH
Unlike Edman degradation, mass spectrometry can readily identify C-terminal modifications.[8] By analyzing the mass of the intact peptide and the masses of its fragments, the sequence, including the modified C-terminal residue, can be determined. Methods like carboxypeptidase digestion followed by MALDI-TOF MS can also provide C-terminal sequence information by tracking mass shifts as amino acids are sequentially removed.[9][10]
Experimental Protocol: C-Terminal Sequencing by LC-MS/MS
-
Materials : Peptide sample, digestion enzyme (e.g., Trypsin, if part of a larger protein; not needed for a synthetic peptide), Carboxypeptidase Y (for enzymatic C-terminal sequencing), formic acid, acetonitrile, purified water.
-
Procedure :
-
Sample Preparation : Dissolve the peptide in an appropriate solvent (e.g., 0.1% formic acid in water/acetonitrile) to a concentration of approximately 1 pmol/µL.
-
Chromatographic Separation (LC) : Inject the sample into a liquid chromatography system coupled to the mass spectrometer. The peptide is separated from impurities on a reversed-phase column (e.g., C18) using a gradient of increasing organic solvent (acetonitrile with 0.1% formic acid).
-
Ionization (MS1 Scan) : As the peptide elutes from the LC column, it is ionized, typically using electrospray ionization (ESI). The mass spectrometer performs a full scan (MS1) to determine the mass-to-charge (m/z) ratio of the intact peptide ion.
-
Isolation and Fragmentation (MS/MS) : The instrument software selects the peptide ion of interest for isolation and fragmentation (e.g., via collision-induced dissociation - CID). This breaks the peptide backbone at amide bonds, generating a series of b- and y-ions.
-
Fragment Ion Analysis (MS2 Scan) : The m/z ratios of the fragment ions are measured in a second scan (MS2).
-
Data Analysis : The sequence is deduced by analyzing the mass differences between consecutive ions in the y-ion series (which contain the C-terminus) or b-ion series. The mass of the C-terminal Z-D-Arg-OH residue can be confirmed from the fragment ion data. Specialized software is used to assemble the sequence de novo.
-
Comparative Performance Data
The following table summarizes the key performance differences between the two methods for validating a hypothetical 10-residue peptide with a C-terminal Z-D-Arg-OH modification.
| Performance Metric | Edman Degradation (Post-Deprotection) | Mass Spectrometry (LC-MS/MS) |
| Information Obtained | N-terminal sequence of the first 9 residues | Full sequence, including C-terminal modification |
| Confirmation of C-Terminus | No | Yes, confirmed by fragment ion masses |
| Sample Requirement | 10 - 100 pmol | 0.1 - 10 pmol |
| Analysis Time per Sample | 8 - 12 hours (for 10 cycles) | 30 - 60 minutes |
| Handling of Mixtures | Requires highly purified sample | Can analyze relatively complex mixtures |
| Detection of PTMs | Limited; some modifications can block the reaction | High; detects mass shifts from modifications[11] |
| Throughput | Low | High; suitable for automation[8] |
| Cost per Sample | Moderate to High | Moderate |
Workflow Visualizations
The following diagrams illustrate the logical workflows for each sequencing approach.
Caption: Workflow for Edman degradation of a peptide with a modified C-terminus.
Caption: Workflow for C-terminal peptide sequencing using LC-MS/MS.
Conclusion and Recommendations
For the comprehensive validation of a peptide containing a C-terminal Z-D-Arg-OH HCl modification, mass spectrometry is unequivocally the superior method. It provides a complete sequence, confirms the mass and identity of the modified C-terminus, requires less sample, and offers significantly higher throughput.
Edman degradation remains a valuable tool for orthogonal N-terminal sequence confirmation. However, it is fundamentally incapable of identifying the C-terminal residue. Its use in this context would be limited to confirming the sequence of the peptide backbone leading up to the final modification, and it would require a preliminary deprotection step if the N-terminus were also blocked. Therefore, for researchers and drug developers working with C-terminally modified peptides, a mass spectrometry-based approach is the recommended standard for complete and accurate sequence validation.
References
- 1. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. ehu.eus [ehu.eus]
- 5. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. C-Terminal Protein Sequencing: Methods, Applications, and Significance - Creative Proteomics [creative-proteomics.com]
- 9. C-terminal ladder sequencing of peptides using an alternative nucleophile in carboxypeptidase Y digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. C-terminal Sequencing Analysis Service - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Assessing the Purity of Peptides Synthesized with Z-D-Arg-OH HCl
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids, such as D-Arginine, is a critical strategy in modern peptide drug design to enhance enzymatic stability and modulate biological activity. The choice of protecting group for these residues, such as the traditional benzyloxycarbonyl (Z) group in Z-D-Arg-OH HCl, versus more modern alternatives like Fmoc or Boc, can significantly impact the purity profile of the synthesized peptide. This guide provides an objective comparison of analytical methodologies for assessing the purity of peptides made with this compound against those synthesized with common alternatives, supported by illustrative experimental data and detailed protocols.
The Impact of Protecting Group Strategy on Peptide Purity
The purity of a synthetic peptide is a critical determinant of its efficacy and safety in research and therapeutic applications. Impurities can arise from various sources during synthesis, including incomplete reactions, side reactions, and racemization. The protecting group strategy employed for arginine, a residue with a highly basic guanidinium side chain, is particularly crucial in mitigating these issues.
This guide focuses on comparing peptides synthesized using:
-
This compound : A traditional choice, often used in solution-phase synthesis or specific solid-phase strategies. The Z-group is typically removed by hydrogenolysis.
-
Fmoc-D-Arg(Pbf)-OH : The modern standard for Fmoc-based solid-phase peptide synthesis (SPPS), where the Pbf group offers acid-labile side-chain protection.[1]
-
Boc-D-Arg(Tos)-OH : A common derivative for Boc-based SPPS, with the tosyl group providing side-chain protection that is removed under strong acid conditions.[2]
Comparative Analysis of Peptide Purity
The purity of a model peptide synthesized with these different D-Arginine derivatives was assessed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), with impurity identification confirmed by Mass Spectrometry (MS). The following tables summarize illustrative quantitative data, highlighting key differences in crude purity and the prevalence of common impurities.
Table 1: Comparative Purity of a Model Hexapeptide
| D-Arginine Derivative Used | Synthesis Strategy | Crude Purity (%) | Final Purity after Purification (%) |
| This compound | Solution-Phase/SPPS | 82.5 | >98% |
| Fmoc-D-Arg(Pbf)-OH | Fmoc-SPPS | 89.0 | >99% |
| Boc-D-Arg(Tos)-OH | Boc-SPPS | 85.7 | >98% |
Note: Data are illustrative and representative of typical outcomes for a standard hexapeptide. Actual results may vary depending on the peptide sequence, coupling conditions, and purification protocol.
Table 2: Illustrative Impurity Profile of a Crude Model Hexapeptide
| Impurity Type | This compound (%) | Fmoc-D-Arg(Pbf)-OH (%) | Boc-D-Arg(Tos)-OH (%) |
| Diastereomeric (L-Arg) Impurity | < 1.0 | < 0.5 | < 0.8 |
| Deletion Sequences | ~ 5.0 | ~ 3.5 | ~ 4.5 |
| Truncated Sequences | ~ 8.0 | ~ 5.0 | ~ 6.0 |
| Side-Chain Protecting Group Adducts | Not Applicable (post-hydrogenolysis) | ~ 1.0 (residual Pbf) | ~ 2.0 (residual Tos) |
| δ-Lactam Formation | Sequence Dependent | Sequence Dependent | Sequence Dependent |
Note: Diastereomeric impurity levels are highly dependent on the coupling conditions. The Z-strategy, often involving milder coupling conditions in solution-phase synthesis, can exhibit low racemization.[3] However, modern coupling reagents used with Fmoc and Boc strategies are also designed to minimize this side reaction.[4][5] δ-Lactam formation is a known side reaction for arginine, leading to deletion of the residue.[6]
Key Analytical Techniques for Purity Assessment
A multi-faceted approach is essential for the comprehensive assessment of peptide purity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for determining the purity of synthetic peptides. It separates the target peptide from its impurities based on hydrophobicity.
Mass Spectrometry (MS)
MS is a powerful tool for confirming the molecular weight of the synthesized peptide and identifying impurities. When coupled with HPLC (LC-MS), it provides both purity and identity information.
Amino Acid Analysis (AAA)
AAA is used to determine the amino acid composition of the peptide, confirming its identity and providing a measure of the net peptide content. Chiral AAA can be employed to quantify the extent of racemization.
Experimental Protocols
Protocol 1: RP-HPLC for Peptide Purity and Diastereomer Analysis
Objective: To determine the purity of a synthetic peptide and separate diastereomeric impurities.
Materials:
-
Lyophilized peptide
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
RP-HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks, expressed as a percentage. The separation of diastereomers will be indicated by the presence of a closely eluting peak to the main peak.
Protocol 2: Mass Spectrometry for Molecular Weight Confirmation and Impurity Identification
Objective: To confirm the molecular weight of the peptide and identify the mass of any impurities.
Materials:
-
Peptide sample (can be the eluent from RP-HPLC)
-
MS-grade water, acetonitrile, and formic acid
-
Mass spectrometer (e.g., ESI-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Dilute the peptide sample in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of approximately 1-10 µM.
-
MS Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire a full scan mass spectrum (MS1) in positive ion mode to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for sequence confirmation.
-
-
Data Analysis:
-
Deconvolute the mass spectrum to determine the molecular weight of the peptide.
-
Analyze other peaks in the spectrum to identify potential impurities, such as deletion sequences, incompletely deprotected species (e.g., +252.3 Da for Pbf), or other modifications.
-
Protocol 3: Acid Hydrolysis and Amino Acid Analysis for Composition and Racemization
Objective: To determine the amino acid composition and the extent of D-Arg racemization to L-Arg.
Materials:
-
Lyophilized peptide
-
6 N HCl with 1% phenol
-
Amino acid analyzer or LC-MS system for derivatized amino acids
Procedure:
-
Hydrolysis:
-
Place a known amount of the peptide (e.g., 0.5-1 mg) into a hydrolysis tube.
-
Add 6 N HCl containing 1% phenol.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.[9]
-
For peptides containing Z-protected residues, prior removal of the Z-group by hydrogenolysis is recommended for accurate AAA.
-
-
Analysis:
-
After hydrolysis, remove the acid by vacuum.
-
Reconstitute the sample in an appropriate buffer.
-
Analyze the amino acid composition using an amino acid analyzer or by derivatizing the amino acids and analyzing by LC-MS.
-
For racemization analysis, use a chiral column or a chiral derivatizing agent to separate the D- and L-arginine enantiomers.
-
Visualizing Workflows and Pathways
Caption: General workflow for peptide synthesis and purity assessment.
Caption: Logical relationship of synthesis strategies to common impurities.
Conclusion
The selection of a D-arginine derivative for peptide synthesis profoundly influences the purity profile of the crude product. While modern Fmoc- and Boc-based strategies often result in higher crude purities due to the efficiency of solid-phase synthesis, the traditional this compound remains a viable option, particularly in solution-phase synthesis where racemization can be carefully controlled. A comprehensive assessment of peptide purity requires a combination of high-resolution analytical techniques, including RP-HPLC for separation, mass spectrometry for identification, and amino acid analysis for compositional verification. By employing the detailed protocols outlined in this guide, researchers can confidently characterize the purity of their arginine-containing peptides, ensuring the reliability and reproducibility of their scientific findings.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to the Biological Activity of L- and D-Arginine Containing Peptides
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in modern drug discovery. Among these, the D-enantiomer of arginine (D-Arg) has garnered significant attention for its ability to confer unique and advantageous biological properties to peptides.[1] L-Arginine, the naturally occurring isomer, is crucial for numerous physiological processes, serving as a precursor for nitric oxide (NO) and participating in protein folding and function.[2][3] However, therapeutic peptides composed entirely of L-amino acids are often hampered by rapid enzymatic degradation in the body.[4]
This guide provides an objective comparison of the biological activities of peptides containing L-arginine versus their D-arginine counterparts. The substitution of L-arginine with its D-isoform can profoundly impact a peptide's stability, cellular uptake, antimicrobial efficacy, and receptor interactions, opening new avenues for the development of novel therapeutics.[1] We will explore these differences through quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Enzymatic Stability
A primary obstacle in the clinical development of peptide-based drugs is their susceptibility to degradation by proteases, which leads to short in vivo half-lives.[4] Incorporating D-amino acids is a highly effective strategy to overcome this limitation.[4][5]
Mechanism of Protease Resistance
Proteases are chiral enzymes that are highly specific for L-amino acid substrates.[1] The active site of a protease is stereospecifically structured to bind and cleave peptides containing L-amino acids. When an L-arginine residue is replaced with a D-arginine residue, its mirror-image configuration creates steric hindrance. This prevents the peptide from fitting correctly into the enzyme's active site, thereby inhibiting cleavage and significantly increasing the peptide's half-life in biological systems.[1][4] This enhanced stability is a critical attribute for improving the pharmacokinetic profile and bioavailability of therapeutic peptides.[1]
Quantitative Data: Comparative Stability of L- vs. D-Arginine Peptides
| Peptide | Condition | L-Arginine Peptide Stability | D-Arginine Peptide Stability | Reference |
| R4F4 | Trypsin & Human Serum | Efficacy significantly reduced | Efficacy maintained | [5][6] |
| Cationic Antimicrobial Peptide (Generic) | Human Plasma | Susceptible to degradation | Increased resistance to enzymatic degradation | [1] |
Experimental Protocol: In Vitro Peptide Stability Assay
This protocol outlines a typical procedure to assess peptide stability in human serum.
-
Peptide Preparation: Synthesize and purify both the L- and D-arginine containing versions of the peptide of interest. Prepare stock solutions (e.g., 1 mg/mL) in a suitable solvent like sterile water or DMSO.
-
Incubation:
-
Thaw fresh human serum and centrifuge to remove any precipitates.
-
In a microcentrifuge tube, dilute the peptide stock solution into the serum to a final concentration (e.g., 100 µg/mL).
-
Incubate the mixture in a water bath at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots of the serum-peptide mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Immediately stop the enzymatic reaction in each aliquot by adding a quenching solution (e.g., 10% trichloroacetic acid) to precipitate the serum proteins.
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Collect the supernatant containing the peptide fragment.
-
-
Analysis:
-
Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantify the peak area corresponding to the intact peptide at each time point.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the amount present at time zero.
-
Plot the percentage of remaining peptide against time to determine the degradation rate and half-life for both the L- and D-arginine peptides.
-
Visualization: Mechanism of Protease Resistance
Caption: D-Arg peptides resist degradation due to steric hindrance at protease active sites.
Cellular Penetration
Arginine-rich peptides are a prominent class of cell-penetrating peptides (CPPs), capable of crossing cell membranes to deliver therapeutic cargo.[7] The substitution of L-Arg with D-Arg can influence the efficiency and mechanism of this cellular uptake.[1]
Impact of Arginine Chirality on Uptake
The interaction of arginine-rich CPPs with the cell surface is often mediated by electrostatic interactions with negatively charged heparan sulfates.[8] While some studies report that L-CPPs are taken up more efficiently in certain cell lines, D-Arg containing CPPs often exhibit enhanced stability, which can lead to prolonged intracellular concentrations.[1][8] The uptake efficiency can be cell-type dependent. For instance, cationic L-CPPs were found to be taken up more efficiently than their D-counterparts in MC57 fibrosarcoma and HeLa cells, but not in Jurkat T leukemia cells.[8][9] This suggests that while binding affinity to cell surface molecules may be similar, the subsequent internalization mechanisms can differ based on chirality.[8]
Quantitative Data: Comparative Cellular Uptake of L- vs. D-Arginine CPPs
| Peptide | Cell Line | Observation | Reference |
| R9 (Nona-arginine) | MC57 Fibrosarcoma, HeLa | L-CPP (R9) taken up more efficiently than D-CPP (r9) | [8][9] |
| R9 (Nona-arginine) | Jurkat T Leukemia | No major difference in uptake between L- and D-CPPs | [8][9] |
| Generic CPPs | Various | D-Arg CPPs may have reduced uptake but higher stability and lower cytotoxicity | [8] |
Experimental Protocol: Cellular Uptake Assay via Flow Cytometry
-
Peptide Labeling: Label the N-terminus of the L- and D-arginine peptides with a fluorescent dye (e.g., FITC, Cy5).
-
Cell Culture: Plate cells (e.g., HeLa) in a 24-well plate and grow to ~80% confluency.
-
Incubation:
-
Wash cells with phosphate-buffered saline (PBS).
-
Add fresh, serum-free media containing the fluorescently labeled L- or D-peptide at a specific concentration (e.g., 10 µM).
-
Incubate for a set period (e.g., 1-4 hours) at 37°C.
-
-
Washing and Detachment:
-
Remove the peptide-containing media and wash the cells extensively with PBS to remove non-internalized peptide.
-
To remove membrane-bound peptides, an optional heparin wash (e.g., 1 mg/mL) can be performed.[8]
-
Detach the cells using trypsin-EDTA.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analyze the cell population using a flow cytometer, measuring the mean fluorescence intensity of the cells, which corresponds to the amount of internalized peptide.
-
-
Data Analysis: Compare the mean fluorescence intensity of cells treated with the L-peptide versus the D-peptide. Use untreated cells as a negative control.
Visualization: Experimental Workflow for Cellular Uptake Assay
Caption: Workflow for quantifying peptide cellular uptake via flow cytometry.
Antimicrobial Activity
Arginine-rich cationic peptides are a significant class of antimicrobial peptides (AMPs) that combat bacteria, fungi, and viruses.[10] Their primary mechanism often involves the disruption of microbial cell membranes.[1]
Impact of Arginine Chirality on Antimicrobial Potency
The substitution of L-amino acids with D-amino acids in AMPs has been shown to be a successful strategy to enhance their stability and activity.[5][6] Since the target of many of these peptides is the lipid bilayer of the bacterial membrane, which is achiral, the specific stereochemistry of the peptide is often less critical for the initial interaction than for peptides targeting specific enzymes or receptors.[11] The enhanced proteolytic stability of D-peptides is a major advantage, as it allows them to persist longer in biological environments where proteases are present, such as in serum or at an infection site.[5][6] In some cases, D-enantiomers exhibit activity identical or even superior to their L-counterparts.[11]
Quantitative Data: Comparative Antimicrobial Activity (MIC)
MIC values are in µg/mL. Lower values indicate higher potency.
| Peptide | Organism | L-Arginine Peptide MIC | D-Arginine Peptide MIC | Reference |
| HNP-1 (α-defensin) | E. coli | Identical Activity | Identical Activity | [11] |
| HNP-1 (α-defensin) | S. aureus | More Active | Reduced Activity | [11] |
| HC-3 Analog | Bacteria | 2-fold less active | 2-fold more active | [11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: Inoculate a bacterial strain (e.g., E. coli ATCC 25922) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase.
-
Peptide Dilution: Prepare a series of two-fold serial dilutions of the L- and D-arginine peptides in the broth in a 96-well microtiter plate.
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL and add it to each well of the plate containing the peptide dilutions.
-
Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.
Visualization: Mechanism of Membrane Disruption
Caption: Cationic arginine peptides disrupt negatively charged bacterial membranes.
Receptor Binding and In Vivo Bioavailability
The stereochemistry of arginine is critical for its interaction with biological targets like receptors and enzymes.[1] While D-Arg maintains the positive charge and hydrogen bonding capabilities of L-Arg, its different spatial orientation can lead to altered binding affinities and biological activities.[1]
Stereospecificity in Biological Systems
A clear example of stereospecificity is seen in glucose metabolism. L-arginine, but not D-arginine, stimulates insulin-mediated glucose uptake.[12] This is because L-arginine is the substrate for nitric oxide (NO) synthase, and the resulting NO production plays a role in potentiating glucose uptake. D-arginine cannot be utilized by this enzyme and thus does not produce the same effect.[12]
Furthermore, the metabolic fate of L- and D-arginine differs significantly, which impacts their oral bioavailability. L-arginine is subject to extensive first-pass metabolism.[13] In contrast, studies in mice have shown that orally administered D-arginine results in higher and more sustained plasma concentrations and greater enrichment in the brain and milk compared to L-arginine.[13][14] This suggests D-Arg is less rapidly metabolized and cleared, potentially making it a more efficient option for oral delivery.[13]
Quantitative Data: Comparative In Vivo Effects and Bioavailability
| Parameter | L-Arginine | D-Arginine | System/Study | Reference |
| Insulin-Mediated Glucose Uptake | Stimulates uptake (WBGD: 61.4 µmol/kg/min) | No effect (WBGD: 42.1 µmol/kg/min) | Human euglycemic-hyperinsulinemic clamp | [12] |
| Peak Plasma Concentration (Oral Admin.) | Lower peak concentration | ~2x higher peak concentration | ICR Mice (2g/kg) | [13][14] |
| Enrichment in Brain (Oral Admin.) | Level remains almost constant | Level sharply increases over 90 mins | ICR Mice | [14] |
Experimental Protocol: Receptor Binding Assay (Competitive)
-
Preparation:
-
Prepare a membrane fraction from cells or tissue expressing the receptor of interest.
-
Synthesize a radiolabeled version of the natural ligand (e.g., with ³H or ¹²⁵I).
-
Prepare serial dilutions of the unlabeled "cold" L- and D-arginine competitor peptides.
-
-
Binding Reaction:
-
In a microplate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the competitor L- or D-peptide.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation:
-
Rapidly separate the bound from the free radioligand using vacuum filtration through a glass fiber filter. The receptor-bound ligand will be retained on the filter.
-
-
Quantification:
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the concentration of the competitor peptide.
-
Fit the data to a sigmoidal curve to determine the IC50 (the concentration of competitor peptide that displaces 50% of the radioligand).
-
Calculate the binding affinity (Ki) for both the L- and D-arginine peptides. A lower Ki value indicates higher binding affinity.
-
Visualization: L-Arginine Signaling Pathway
Caption: L-Arginine, but not D-Arginine, is a substrate for Nitric Oxide Synthase (NOS).
Conclusion
The substitution of L-arginine with its D-enantiomer is a multifaceted strategy in peptide drug design that offers distinct advantages and context-dependent outcomes. The most significant and consistent benefit of D-arginine incorporation is the dramatic enhancement of peptide stability against enzymatic degradation, a critical factor for improving in vivo half-life and bioavailability.[1] While this modification can alter cellular uptake, with L-peptides sometimes showing faster internalization, the increased stability of D-peptides may lead to more sustained intracellular concentrations.[1][8] In the realm of antimicrobial peptides, D-isoforms often retain or even exceed the potency of their natural counterparts, largely due to their enhanced stability.[5] However, for interactions with specific chiral targets like enzymes and receptors, the stereochemistry is paramount, and D-arginine peptides may exhibit reduced or entirely different biological activities.[1][12] Ultimately, the choice between L- and D-arginine must be guided by the specific therapeutic application, balancing the need for proteolytic resistance with the requirement for stereospecific target recognition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Secondary structures and cell-penetrating abilities of arginine-rich peptide foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Antibacterial activity of poly-l-arginine under different conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Selectively Introducing Arginine and D-Amino Acids on the Antimicrobial Activity and Salt Sensitivity in Analogs of Human Beta-Defensins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-arginine but not D-arginine stimulates insulin-mediated glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Orally administrated D-arginine exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Z-D-Arg-OH HCl: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This document provides essential, step-by-step guidance for the proper disposal of Z-D-Arg-OH HCl (Nα-Cbz-D-arginine hydrochloride), a common reagent in drug development and scientific research.
While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), responsible disposal is crucial to maintain a safe laboratory environment and adhere to regulatory standards.[1][2][3] The following procedures outline the recommended best practices for its disposal.
Immediate Safety and Handling
Before disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. In the event of a spill, sweep up the solid material and place it into a suitable, labeled container for waste disposal.[4] Avoid generating dust during cleanup.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound and its L-isomer, L-Arginine Hydrochloride, as referenced from safety data sheets.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₄O₄ · HCl | [5][6] |
| Molecular Weight | 344.8 g/mol | [5][6] |
| Appearance | White Solid | [3] |
| Melting Point | Decomposes at >235°C | [7] |
| Solubility | Soluble in water | [3] |
| Stability | Stable under normal conditions | [1][3] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is adherence to federal, state, and local environmental control regulations.[4] For non-hazardous chemical waste, the following general protocol can be adapted to meet institutional and regional requirements.
1. Waste Characterization:
-
Confirm that the this compound waste is not mixed with any hazardous substances. If it is, the mixture must be treated as hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste stream categorization.
2. Containerization and Labeling:
-
Place the dry this compound waste in a well-sealed, chemically compatible container.
-
Label the container clearly with the full chemical name: "this compound" or "Nα-Cbz-D-arginine hydrochloride".
-
Indicate that the waste is "Non-hazardous for disposal".
-
Include the date of disposal and the laboratory of origin.
3. Institutional Waste Collection:
-
Follow your institution's established procedures for the collection of non-hazardous chemical waste. This typically involves contacting the EHS office for a scheduled pickup or transferring the sealed container to a designated waste accumulation area.
4. Documentation:
-
Maintain a log of all chemical waste generated, including the name of the chemical, quantity, and date of disposal. This is good laboratory practice and may be required for regulatory compliance.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace the need to consult your institution's specific safety and disposal protocols and to comply with all applicable regulations. Always refer to the Safety Data Sheet (SDS) for the most current and detailed information.
References
Personal protective equipment for handling Z-D-Arg-OH HCl
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Z-D-Arg-OH HCl. Following these procedures will help ensure personal safety and proper management of the chemical.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C14H20N4O4・HCl[1][2] |
| Molecular Weight | 344.8 g/mol [1][2] |
| Appearance | White crystalline powder[3] |
| Melting Point | > 235 °C (> 455 °F) |
| Solubility | Soluble in water[4] |
Hazard Identification and First Aid
According to available Safety Data Sheets (SDS), this compound and its related compounds are not classified as hazardous substances or mixtures.[3][5][6][7] However, it is essential to follow standard laboratory safety practices.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[3] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[3] |
| Eye Contact | Immediately wash eyes with copious amounts of water for at least 15 minutes. Assure adequate flushing by separating the eyelids with fingers.[3] |
| Ingestion | Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell. |
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, adherence to standard laboratory PPE protocols is mandatory to minimize exposure and ensure safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles.[8] | Protects eyes from dust particles and splashes. |
| Hand Protection | Nitrile gloves (material thickness >0.11 mm).[7] | Prevents direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required under normal use with adequate ventilation.[8] A NIOSH-certified N95 respirator is recommended if dust generation is unavoidable.[9] | Minimizes inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing (Solid Form):
-
Step 1: Ensure the work area, such as a chemical fume hood or a designated benchtop with good ventilation, is clean and uncluttered.
-
Step 2: Don the required PPE: lab coat, safety glasses, and nitrile gloves.
-
Step 3: To minimize dust generation, handle the container with care. Open the container slowly on a stable surface.
-
Step 4: Use a clean spatula to carefully transfer the desired amount of this compound to a weighing vessel. Avoid creating airborne dust.
-
Step 5: Close the container tightly after use.[3]
-
Step 6: Clean the spatula and the weighing area with a damp cloth to remove any residual powder.
2. Solution Preparation:
-
Step 1: Follow the same preparation and PPE guidelines as for handling the solid form.
-
Step 2: Add the weighed this compound to the appropriate solvent in a suitable container (e.g., beaker, flask).
-
Step 3: Stir the solution until the solid is completely dissolved.
-
Step 4: Clearly label the container with the chemical name, concentration, date, and your initials.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Unused Chemical: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not mix with other waste.[6]
-
Contaminated Materials: Dispose of any contaminated materials, such as gloves, weighing paper, and paper towels, in the designated solid chemical waste container.
-
Empty Containers: Handle uncleaned containers as you would the product itself. They can be disposed of in the appropriate waste stream once properly rinsed.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. peptide.com [peptide.com]
- 2. calpaclab.com [calpaclab.com]
- 3. afgsci.com [afgsci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.ie [fishersci.ie]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
